molecular formula C11H19NO3 B112009 Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate CAS No. 159635-22-0

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Cat. No.: B112009
CAS No.: 159635-22-0
M. Wt: 213.27 g/mol
InChI Key: IMRNHROGUGVTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNHROGUGVTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442094
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-22-0
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthesis protocol, this guide outlines a plausible and chemically sound synthetic route derived from established methodologies for related piperidine derivatives.

Introduction

This compound (CAS No. 159635-22-0) is a piperidine derivative featuring a protected amine, a hydroxyl group, and a methylene group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. The piperidine moiety is a common motif in many biologically active compounds. The presence of the hydroxyl and methylene groups offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Compound Identification:

ParameterValue
IUPAC Name This compound
CAS Number 159635-22-0
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
InChI Key IMRNHROGUGVTAI-UHFFFAOYSA-N

Proposed Synthesis Pathway

A logical and efficient synthesis of the target compound can be envisioned starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The proposed pathway involves two key transformations: a bromination at the α-position to the ketone, followed by a reduction of the ketone to a hydroxyl group, and finally an elimination reaction to form the methylene group.

Experimental Workflow

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow A tert-Butyl 4-oxopiperidine-1-carboxylate B tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate A->B α-Bromination (e.g., Br₂, AlCl₃) C tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate B->C Reduction (e.g., NaBH₄) D tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate C->D Elimination (e.g., base)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

This procedure is adapted from methodologies for the α-bromination of ketones.

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O), add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add bromine (Br₂, 1.0 eq.) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Upon completion, filter the resulting solid and wash with Et₂O.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate

This step involves the reduction of the ketone to a secondary alcohol.

  • Dissolve tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.

Step 3: Synthesis of this compound

This final step is an elimination reaction to form the exocyclic double bond.

  • Dissolve the crude tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as THF.

  • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Characterization

Physical Properties
PropertyPredicted Value
Physical State Solid
Color White to off-white
Melting Point Not available
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0-5.2m2H=CH₂
~4.2-4.4m1HCH-OH
~3.8-4.0m2HN-CH₂ (axial)
~3.0-3.2m2HN-CH₂ (equatorial)
~2.2-2.4m2H-CH₂-C=
~1.8-2.0m1H-OH
1.47s9H-C(CH₃)₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~155C=O (carbamate)
~145C=CH₂
~110=CH₂
~80-C(CH₃)₃
~70CH-OH
~45-50N-CH₂
~30-35-CH₂-C=
28.4-C(CH₃)₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~2975, 2870C-H stretch (aliphatic)
~1680C=O stretch (carbamate)
~1640C=C stretch
~1160C-O stretch

Mass Spectrometry (MS)

m/zAssignment
214.14[M+H]⁺
158.10[M+H - C₄H₈]⁺ or [M+H - tBu]⁺
140.09[M+H - Boc]⁺

Safety Information

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and predicted characterization data for this compound. While a directly published protocol is not currently available, the proposed synthesis utilizes well-established organic transformations, offering a reliable pathway for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a useful reference for the analysis of the synthesized compound.

An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and provides generalized experimental protocols relevant to this class of compounds.

Core Physicochemical Properties

This compound, a functionalized piperidine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a Boc-protected amine, a hydroxyl group, and a methylene group, make it a versatile intermediate for the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃--INVALID-LINK--
Molecular Weight 213.27 g/mol --INVALID-LINK--
CAS Number 159635-22-0--INVALID-LINK--
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Predicted: 309.0±35.0 °C at 760 mmHg--INVALID-LINK--
Density Predicted: 1.09±0.1 g/cm³--INVALID-LINK--
pKa Predicted: 14.53±0.20--INVALID-LINK--
LogP Predicted: 1.48--INVALID-LINK--
Solubility Not specified in literature
Refractive Index Predicted: 1.503--INVALID-LINK--

Note: Most of the quantitative data available is predicted and has not been experimentally verified in the cited sources.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the following key steps:

  • Protection of a Piperidine Precursor: Starting with a suitable piperidine derivative, the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

  • Introduction of Functionality: Subsequent steps would focus on introducing the hydroxyl and methylene groups at the 3 and 4 positions, respectively. This could involve a variety of synthetic transformations, such as stereoselective reduction of a ketone precursor to introduce the hydroxyl group, followed by a Wittig reaction or similar olefination method to install the methylene group.

  • Purification: The final compound would be purified using standard techniques such as flash column chromatography on silica gel. The choice of eluent would depend on the polarity of the compound and any impurities present.

General Protocol for Boc Protection of an Amine

This protocol describes a general method for the protection of a secondary amine, such as a piperidine, with a Boc group.

Materials:

  • Piperidine starting material

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine starting material in the chosen organic solvent (DCM or THF).

  • Add the base (Et₃N or NaHCO₃) to the solution.

  • Add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purify the crude product by flash column chromatography if necessary.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a functionalized piperidine derivative like this compound.

G Generalized Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Piperidine Precursor boc_protection Boc Protection start->boc_protection Boc₂O, Base functionalization Hydroxylation & Methylenation boc_protection->functionalization Multi-step Functionalization workup Aqueous Workup functionalization->workup chromatography Flash Column Chromatography workup->chromatography solvent_evap Solvent Evaporation chromatography->solvent_evap nmr NMR Spectroscopy (¹H, ¹³C) solvent_evap->nmr ms Mass Spectrometry solvent_evap->ms ir IR Spectroscopy solvent_evap->ir purity Purity Assessment (e.g., HPLC) solvent_evap->purity final_product Pure Tert-butyl 3-hydroxy- 4-methylenepiperidine-1-carboxylate solvent_evap->final_product

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Functionalized piperidines are known to interact with a wide range of biological targets, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

The diagram below represents a hypothetical scenario where a derivative of the title compound acts as a ligand for a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.

G Hypothetical GPCR Signaling Pathway ligand Piperidine Derivative receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

An In-depth Technical Guide to Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, plausible synthetic approaches, and its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 3-position, and a methylene group at the 4-position. This combination of functional groups makes it a valuable intermediate for further chemical modifications.

IUPAC Name: tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate[1]

CAS Number: 159635-22-0[1][2]

Molecular Formula: C₁₁H₁₉NO₃[1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight213.27 g/mol [1]
AppearanceNot specified
Boiling Point309.0 °C at 760 mmHg[1]
Density1.092 g/cm³[1]
Flash Point140.7 °C[1]
Refractive Index1.503[1]
LogP1.48[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for similar piperidine derivatives. The general strategy would likely involve the introduction of the methylene group and the protection of the piperidine nitrogen, followed by the stereoselective introduction of the hydroxyl group.

A plausible synthetic route could start from a suitable piperidone precursor. The introduction of the Boc protecting group is a standard procedure, typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. The methylene group can be introduced via a Wittig reaction or other olefination methods on a corresponding ketone. The hydroxyl group could be introduced via various methods, including stereoselective reduction of a ketone or hydroxylation of an enolate.

Below are examples of experimental protocols for the synthesis of structurally related compounds, which illustrate the key chemical transformations relevant to the synthesis of the target molecule.

2.1. General Protocol for Boc Protection of Piperidines

This protocol describes the protection of a piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step in the synthesis of such derivatives.

  • Materials: Piperidine derivative, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), dichloromethane (DCM) or tetrahydrofuran (THF), water, brine.

  • Procedure:

    • Dissolve the piperidine derivative in the chosen organic solvent (DCM or THF).

    • Add a suitable base (e.g., triethylamine or an aqueous solution of sodium bicarbonate).

    • Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C to room temperature.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

    • Purify the product by column chromatography on silica gel if necessary.

2.2. Synthesis of a Methylene Piperidine Derivative

The introduction of a methylene group can be critical. A relevant example is the preparation of 4-methylenepiperidine from a precursor. One patented method involves the dehydration of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3]

  • Step 1: Mesylation of the alcohol: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[3]

  • Step 2: Elimination: The resulting mesylate is then treated with a strong base like potassium tert-butoxide (t-BuOK) in a solvent like DMF to induce elimination and form the methylene group.[3]

Spectroscopic Data

Table 2: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons (singlet or two distinct signals, ~4.7-5.0 ppm), piperidine ring protons (multiplets), a proton attached to the carbon bearing the hydroxyl group, and the hydroxyl proton (broad singlet, exchangeable with D₂O).
¹³C NMR Resonances for the tert-butyl carbons, the quaternary carbon of the Boc group, the methylene carbons (one sp² and one sp³), and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group.
Mass Spec. A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or isobutylene.
IR Spec. Characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C=C stretch of the methylene group (~1650 cm⁻¹).

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this compound provide multiple points for diversification, making it an attractive building block for the synthesis of compound libraries for drug screening.

The hydroxyl group can be further functionalized, for example, through etherification or esterification, to explore structure-activity relationships (SAR). The methylene group can undergo various reactions, including hydrogenation, oxidation, or cycloadditions, to introduce further complexity. The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions, such as amide bond formation or reductive amination.

While specific biological activities for this compound have not been reported, related piperidine derivatives are known to be intermediates in the synthesis of inhibitors for various biological targets, including protein kinases. For instance, a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of a Janus kinase 3 (Jak3) inhibitor.[4]

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for obtaining functionalized piperidine derivatives, highlighting the logical progression from a starting material to the target compound class.

G Generalized Synthetic Workflow for Functionalized Piperidines A Piperidine Precursor B N-Boc Protection A->B Boc₂O, Base C Functional Group Interconversion (e.g., Oxidation/Reduction) B->C e.g., PCC, NaBH₄ D Introduction of Methylene Group (e.g., Wittig Reaction) C->D e.g., Ph₃P=CH₂ E This compound D->E F Deprotection E->F Acid (e.g., TFA, HCl) G Further Derivatization F->G Various Reagents H Biologically Active Compound Library G->H

Caption: A generalized workflow for the synthesis of functionalized piperidines.

Conclusion

This compound represents a valuable, albeit not extensively studied, building block for synthetic and medicinal chemistry. Its combination of a protected nitrogen, a reactive hydroxyl group, and an exocyclic double bond offers significant opportunities for the creation of diverse molecular architectures. While detailed experimental and biological data are currently sparse in the public domain, the established chemistry of related piperidine derivatives provides a solid foundation for its synthesis and application in drug discovery programs. Further research into this compound is warranted to fully explore its potential in the development of novel therapeutic agents.

References

The Privileged Scaffold: A Technical Guide to the Synthesis of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence, stemming from favorable physicochemical properties and the ability to interact with a wide range of biological targets, has earned it the designation of a "privileged scaffold."[1][6] This in-depth technical guide provides a comprehensive review of contemporary synthetic strategies for accessing functionalized piperidines, with a focus on methodologies that offer high levels of stereocontrol and efficiency. Detailed experimental protocols for key transformations are provided, alongside a comparative analysis of quantitative data to aid in method selection.

Core Synthetic Strategies: An Overview

The construction of the piperidine ring can be broadly categorized into three main approaches: intramolecular cyclization, intermolecular reactions, and the functionalization of a pre-existing piperidine or pyridine ring.[2][7] Each strategy offers distinct advantages and is suited to different target molecules.

Intramolecular Cyclization

This approach involves the formation of the piperidine ring from a linear precursor containing the requisite atoms. Key methodologies include:

  • Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of unsaturated piperidines from diene precursors.[8][9][10] Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed.[9]

  • Reductive Amination: The intramolecular cyclization of amino aldehydes or ketones is a classic and effective method for piperidine synthesis.[2]

  • Michael Addition: Intramolecular aza-Michael addition provides a route to functionalized piperidines, often with good stereocontrol.[8]

  • Radical Cyclization: Tin- or silane-mediated radical cyclizations of unsaturated precursors offer a complementary approach.[2][11]

Intermolecular Reactions

These methods construct the piperidine ring by bringing together two or more components. Notable examples include:

  • [4+2] Cycloadditions (Diels-Alder Reactions): Aza-Diels-Alder reactions, where an imine acts as the dienophile, provide a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.

  • [5+1] Annulations: This strategy involves the reaction of a five-carbon component with a nitrogen source.[2]

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single operation, offer a highly efficient means of generating complex and diverse piperidine scaffolds.[12][13][14]

Functionalization of Pre-existing Rings

The modification of readily available pyridine or piperidine starting materials is a highly attractive and atom-economical strategy.[7][15]

  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and scalable method for the synthesis of the corresponding piperidines.[11][16]

  • Catalytic Enantioselective Functionalization: Recent advances have enabled the direct, highly enantioselective functionalization of pyridines and their derivatives, providing access to chiral 3-substituted piperidines.[17][18][19]

  • Biocatalytic Approaches: The use of enzymes, such as oxidases and reductases, offers a green and highly selective method for the dearomatization and functionalization of pyridines.[20][21][22]

Key Synthetic Methodologies: Data and Protocols

The following sections provide a detailed look at some of the most important and innovative methods for the synthesis of functionalized piperidines, complete with quantitative data and experimental protocols.

Catalytic Enantioselective Synthesis of 3-Substituted Piperidines

A recent breakthrough in piperidine synthesis is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate.[17][18][19] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This three-step process involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction step.[18]

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction Data [17]

EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid9598
24-Tolylboronic acid9299
34-Methoxyphenylboronic acid8597
44-Chlorophenylboronic acid9698
52-Naphthylboronic acid9199

Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling [17]

  • To a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Purge the vial with argon (three cycles).

  • Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.

Ring-Closing Metathesis for 4-Substituted 3-Aminopiperidines

Ring-closing metathesis (RCM) provides an efficient route to 4-substituted 3-aminopiperidines, with stereochemical control derived from a chiral starting material such as D-serine.[8]

Table 2: Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via RCM [8]

EntryR GroupDiene Precursor Yield (%)RCM Product Yield (%)
1Phenyl9588
24-Chlorophenyl8785
3n-Butyl9290
4Isopropyl8482

Experimental Protocol: Ring-Closing Metathesis [8]

  • Dissolve the diene precursor in dry CH₂Cl₂ under an argon atmosphere.

  • Add Grubbs' first-generation catalyst (typically 5-10 mol%).

  • Reflux the reaction mixture for the specified time (monitored by TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biocatalytic Synthesis of Piperidines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering high enantioselectivity and mild reaction conditions.[12][13][20][21][22] One innovative approach combines scalable biocatalytic C-H oxidation with radical cross-coupling.[20][21] Enzymes such as trans-4-proline hydroxylase (trans-P4H) can introduce hydroxyl groups into piperidine rings, which can then be further functionalized.[20] Another method utilizes immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of polyfunctionalized piperidines.[12][13]

Table 3: Immobilized CALB-Catalyzed Multicomponent Piperidine Synthesis [13]

EntryBenzaldehydeAnilineAcetoacetate EsterYield (%)
1BenzaldehydeAnilineEthyl acetoacetate91
24-ChlorobenzaldehydeAnilineEthyl acetoacetate85
34-MethoxybenzaldehydeAnilineEthyl acetoacetate88
4Benzaldehyde4-ChloroanilineEthyl acetoacetate82
5BenzaldehydeAnilineMethyl acetoacetate90

Experimental Protocol: Immobilized CALB-Catalyzed Synthesis of Piperidines [13]

  • To a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent, add the immobilized CALB catalyst.

  • Stir the reaction mixture at the appropriate temperature for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the catalyst (which can be washed, dried, and reused).

  • Concentrate the filtrate and purify the crude product by crystallization or column chromatography.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of functionalized piperidines.

general_synthesis_strategies cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Product Acyclic_Precursors Acyclic Precursors Intramolecular_Cyclization Intramolecular Cyclization (RCM, Reductive Amination, etc.) Acyclic_Precursors->Intramolecular_Cyclization Intermolecular_Reactions Intermolecular Reactions ([4+2], MCRs, etc.) Acyclic_Precursors->Intermolecular_Reactions Pyridine_Derivatives Pyridine Derivatives Ring_Functionalization Ring Functionalization (Hydrogenation, C-H Activation) Pyridine_Derivatives->Ring_Functionalization Piperidine_Derivatives Piperidine Derivatives Piperidine_Derivatives->Ring_Functionalization Functionalized_Piperidines Functionalized Piperidines Intramolecular_Cyclization->Functionalized_Piperidines Intermolecular_Reactions->Functionalized_Piperidines Ring_Functionalization->Functionalized_Piperidines

Caption: General strategies for the synthesis of functionalized piperidines.

rh_catalyzed_synthesis Pyridine Pyridine Partial_Reduction Partial Reduction (e.g., NaBH4, MeOH) Pyridine->Partial_Reduction Dihydropyridine Dihydropyridine Derivative Partial_Reduction->Dihydropyridine Rh_Catalysis Rh-Catalyzed Asymmetric Reductive Heck Reaction (+ Ar-B(OH)2) Dihydropyridine->Rh_Catalysis Tetrahydropyridine Enantioenriched 3-Aryl-Tetrahydropyridine Rh_Catalysis->Tetrahydropyridine Reduction Reduction (e.g., H2, Pd/C) Tetrahydropyridine->Reduction Piperidine Enantioenriched 3-Aryl-Piperidine Reduction->Piperidine

Caption: Workflow for the catalytic enantioselective synthesis of 3-aryl-piperidines.

Conclusion

The synthesis of functionalized piperidines is a dynamic and continually evolving field. The methodologies highlighted in this guide represent the state-of-the-art, providing researchers with a powerful toolkit for the construction of these vital heterocyclic scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. By leveraging the detailed protocols and comparative data presented herein, scientists in both academic and industrial settings can make informed decisions to accelerate their research and development efforts in this critical area of medicinal chemistry.

References

Discovery and significance of substituted piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Significance, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and prevalence in a vast array of clinically approved drugs have earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery, significance, and multifaceted applications of substituted piperidine scaffolds in modern drug development. We will delve into the rich history of piperidine-based drugs, explore key synthetic strategies, analyze structure-activity relationships through quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

A Storied History: From Natural Alkaloids to Blockbuster Drugs

The journey of the piperidine scaffold in medicine began with the isolation of naturally occurring alkaloids. The pungent taste of black pepper, for instance, is due to piperine, a compound featuring a piperidine moiety. This humble beginning paved the way for the discovery of potent analgesics like morphine, where the piperidine ring is a crucial component of its complex structure, responsible for its profound analgesic effects[1].

The true explosion of interest in piperidine as a pharmacophore, however, came with the advent of synthetic chemistry. The 20th century witnessed the development of a plethora of synthetic piperidine-containing drugs that have become mainstays in clinical practice. From the pioneering antipsychotic haloperidol to the widely used ADHD medication methylphenidate (Ritalin), and the blockbuster allergy drug fexofenadine (Allegra), the piperidine scaffold has demonstrated its remarkable ability to interact with a diverse range of biological targets with high affinity and specificity. Today, piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antivirals, and treatments for central nervous system disorders, underscoring their enduring importance in the pharmaceutical industry[2][3][4].

The Significance of the Piperidine Scaffold in Drug Design

The enduring success of the piperidine scaffold can be attributed to several key physicochemical and structural properties that make it an ideal building block for drug design:

  • Structural Rigidity and Conformational Flexibility: The chair and boat conformations of the piperidine ring provide a rigid framework that can pre-organize substituents in a specific spatial orientation, facilitating optimal interactions with biological targets. At the same time, the ring's ability to undergo conformational flipping allows for a degree of flexibility, enabling it to adapt to the binding pockets of various proteins[5].

  • Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form crucial salt bridges and hydrogen bonds with acidic residues in protein targets. This basicity also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

  • Lipophilicity and Bioavailability: The hydrocarbon backbone of the piperidine ring imparts a degree of lipophilicity, which can be fine-tuned through substitution to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This tunability is critical for achieving good oral bioavailability and brain penetration for CNS-active drugs[5].

  • Synthetic Tractability: The piperidine ring is synthetically accessible through a variety of well-established chemical reactions, allowing for the facile introduction of diverse substituents at multiple positions. This synthetic versatility is a major advantage for medicinal chemists in generating large libraries of analogs for structure-activity relationship (SAR) studies[2].

Therapeutic Applications of Substituted Piperidine Scaffolds

The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters has led to the development of treatments for a range of neurological and psychiatric conditions.

  • Alzheimer's Disease: Donepezil (Aricept) is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, Donepezil helps to improve cognitive function[2][6].

  • Pain Management: The piperidine ring is a key structural feature of many opioid analgesics, including meperidine (Demerol) and fentanyl. These drugs exert their potent pain-relieving effects by acting as agonists at mu-opioid receptors in the central nervous system[1].

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate (Ritalin) is a widely prescribed stimulant for the treatment of ADHD. It functions by blocking the reuptake of dopamine and norepinephrine in the brain, thereby increasing the levels of these neurotransmitters.

  • Schizophrenia and Psychosis: Haloperidol, a typical antipsychotic, and risperidone, an atypical antipsychotic, both contain a piperidine moiety and are used to manage the symptoms of schizophrenia and other psychotic disorders. They primarily act by antagonizing dopamine D2 receptors.

Cancer

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Kinase Inhibition: Several piperidine-containing compounds have been developed as inhibitors of protein kinases, such as PI3K/Akt, which are often dysregulated in cancer[7]. By blocking these pathways, these drugs can inhibit tumor growth and induce apoptosis.

  • Apoptosis Induction: Some piperidine derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways[7].

Infectious Diseases

The piperidine scaffold has also found application in the development of anti-infective agents.

  • HIV/AIDS: Maraviroc is an FDA-approved antiretroviral drug that contains a piperidine scaffold. It acts as a CCR5 receptor antagonist, preventing the entry of HIV into host cells[8][9].

Quantitative Data on Substituted Piperidine Derivatives

The following tables summarize key quantitative data for a selection of substituted piperidine derivatives across different therapeutic areas, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of Substituted Piperidine Derivatives

Compound/Drug NameCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 17aPC3 (Prostate)0.81Tubulin Polymerization Inhibitor[3]
PiperinePC3 (Prostate)VariesInduces Apoptosis, Inhibits Androgen Receptor Signaling[7]
B6 (EF24 analog)VariousVariesInhibits Tumor Cell Growth[10]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound/Drug NameIC50 (nM)Reference
Donepezil5.7[11]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[11]
Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative)13[12]

Table 3: CCR5 Receptor Antagonist Activity of Piperidine Derivatives

Compound/Drug NameIC50 (nM)Assay TypeReference
MaravirocVariesHIV Entry Assay[9]
Compound 11f (piperidine-4-carboxamide derivative)0.59Anti-HIV Activity (PBMC)[8]
Compound 19 (piperidine derivative)73.01Anti-HIV Activity[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis and biological evaluation of substituted piperidine scaffolds.

Synthesis of Donepezil

Reaction Scheme:

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.

Step 1: Condensation

To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent such as methanol, a strong base like sodium hydroxide is added. 1-Benzyl-4-formylpiperidine is then added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is filtered, washed, and dried.

Step 2: Reduction

The intermediate from Step 1 is then reduced to Donepezil. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere. The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified, often by column chromatography, to yield Donepezil.

Characterization:

The structure and purity of the synthesized Donepezil are confirmed using various analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.

Principle:

The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well microplate, add a solution of AChE enzyme to each well.

  • Add the test compound solutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a solution of ATCh and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by piperidine-containing drugs and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Binds Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives.

NFkB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene_Transcription Activates Ligand Ligand (e.g., TNFα) Ligand->Receptor Binds Piperidine_Inhibitor Piperidine-based IKK Inhibitor Piperidine_Inhibitor->IKK_complex Inhibits Cholinergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds ACh_Vesicle ACh Vesicle ACh_Vesicle->ACh Release Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Piperidine_Inhibitor Piperidine-based AChE Inhibitor (e.g., Donepezil) Piperidine_Inhibitor->AChE Inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Piperidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., Enzyme Assay) Characterization->Screening Cell_based_Assay Cell-based Assays (e.g., MTT Assay) Screening->Cell_based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Spectral Analysis of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide also outlines detailed, standardized experimental protocols for acquiring such data. The content is structured to offer researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this important synthetic intermediate. Visual workflows are included to delineate the logical progression of spectral analysis.

Introduction

This compound (CAS No: 159635-22-0, Molecular Formula: C₁₁H₁₉NO₃) is a functionalized piperidine derivative of significant interest in the synthesis of complex pharmaceutical agents. The presence of a hydroxyl group, a methylene group, and a tert-butoxycarbonyl (Boc) protecting group provides multiple points for synthetic modification, making it a versatile intermediate. Accurate spectral characterization is paramount for confirming its structure and purity. This guide serves as a practical resource for scientists engaged in the synthesis and application of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.95s1H=CH₂ (vinylic proton)
~4.85s1H=CH₂ (vinylic proton)
~4.20m1HCH-OH
~3.80 - 3.60m2HN-CH₂ (axial/equatorial)
~3.20 - 3.00m2HN-CH₂ (axial/equatorial)
~2.50d1HOH
~2.30m1HC5-H (piperidine ring)
~1.80m1HC5-H (piperidine ring)
1.47s9HC(CH₃)₃ (Boc group)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~155.0C=OCarbonyl (Boc group)
~145.0C=C (quaternary vinylic)
~110.0CH₂=CH₂ (vinylic)
~80.0CC(CH₃)₃ (Boc group)
~70.0CHCH-OH
~45.0CH₂N-CH₂
~43.0CH₂N-CH₂
~35.0CH₂C5 (piperidine ring)
28.4CH₃C(CH₃)₃ (Boc group)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zIon FormationNotes
214.14[M+H]⁺Protonated molecular ion.
236.12[M+Na]⁺Sodium adduct.
158.10[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
140.09[M+H - C₄H₈ - H₂O]⁺Subsequent loss of water.
114.11[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Broad, MediumO-H stretch (hydroxyl)
~3080Weak=C-H stretch (vinylic)
~2975, 2870Medium-StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (urethane carbonyl, Boc)
~1650Weak-MediumC=C stretch (alkene)
~1470, 1365MediumC-H bend (aliphatic)
~1160StrongC-O stretch (urethane)
~890Medium=CH₂ bend (out-of-plane)

Experimental Protocols

The following are general protocols for the spectral analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse width.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A sufficient number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is recommended.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid/Oil: Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solid (if applicable): Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Analysis:

    • Record a background spectrum of the empty sample compartment or the KBr plates/pellet.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectral analysis process.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation Synthesis Synthesis of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight IR Infrared Spectroscopy (FT-IR) Purification->IR Functional Groups Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and spectral characterization.

Data_Integration_Pathway cluster_data Experimental Data cluster_interpretation Structural Information H_NMR ¹H NMR (Proton Environment, Connectivity) Connectivity Proton-Proton Connectivity H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C_NMR->Carbon_Types MASS_SPEC MS (Molecular Formula, Fragmentation) Mol_Weight Molecular Weight Confirmation MASS_SPEC->Mol_Weight IR_SPEC IR (Functional Groups) Func_Groups Presence of OH, C=O, C=C IR_SPEC->Func_Groups Final_Structure Final Structure Elucidation Connectivity->Final_Structure Carbon_Types->Final_Structure Mol_Weight->Final_Structure Func_Groups->Final_Structure

Caption: Logical relationships in spectral data interpretation.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized analytical protocols for this compound. While predicted data offers a strong baseline for characterization, it is imperative for researchers to acquire experimental data on their synthesized materials for definitive structural confirmation and purity assessment. The methodologies and workflows presented herein are designed to support robust and reliable analysis in a drug discovery and development context.

The Piperidine Moiety: A Privileged Scaffold in Bioactive Compounds and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in the design and development of bioactive compounds and pharmaceuticals. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, synthetic strategies, and the intricate structure-activity relationships that govern its biological activity. This guide is intended to be a valuable resource for professionals engaged in the pursuit of novel therapeutics, presenting quantitative data in clearly structured tables, detailing key experimental protocols, and providing visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties. This balance is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as it influences both cell membrane permeability and aqueous solubility.[3] The lipophilicity can be fine-tuned through substitution on the ring or the nitrogen atom.

  • Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolic degradation. However, the substitution pattern can significantly influence its metabolic fate. Positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic modifications, such as the introduction of substituents or the use of spirocyclic systems, can enhance metabolic stability.[3]

Therapeutic Applications of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is reflected in its presence in a wide range of therapeutic agents across numerous disease areas.[4][5]

Anticancer Agents

The piperidine ring is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1][5] Piperidine derivatives have shown efficacy against a variety of cancers, including breast, prostate, colon, and lung cancer.[5][6]

Table 1: Anticancer Activity of Representative Piperidine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7Breast (ER+)0.8 ± 0.04[2]
MDA-MB-231Breast (ER-)1.2 ± 0.12[2]
Compound 17aPC3Prostate0.81[5]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[2]
HT29Colon4.1 (GI50, µg/mL)[2]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[2]
Central Nervous System (CNS) Agents

The ability of the piperidine moiety to cross the blood-brain barrier has made it a valuable scaffold for the development of drugs targeting the CNS.[3] Piperidine-containing compounds have been successfully developed as opioid receptor modulators for pain management, dopamine transporter (DAT) inhibitors for neurological disorders, and histamine H3 and sigma-1 receptor antagonists with potential in treating neuropathic pain.[1][7][8][9]

Table 2: Binding Affinities of Piperidine-Based CNS Ligands

CompoundTargetBinding Affinity (Ki, nM)Reference
(-)-9 (3-n-propyl-4-(4-chlorophenyl)piperidine-3-carboxylate)Dopamine Transporter (DAT)3[9]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7[10]
Compound 5Histamine H3 Receptor (hH3R)7.70[7][8]
Sigma-1 Receptor (σ1R)3.64[7][8]
Compound 11Histamine H3 Receptor (hH3R)6.2[7][8]
Sigma-1 Receptor (σ1R)4.41[7][8]
Compound 1Sigma-1 Receptor (S1R)3.2[11]
Compound 3Sigma-1 Receptor (S1R)8.9[11]

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine-containing drugs exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[12] Several piperidine-containing PI3K inhibitors have been developed to target this pathway.[12]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[12][13][14][15][16]

NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[17][][19] Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. Some piperidine-containing compounds have been shown to inhibit this pathway.[5][20]

NF_kB_Pathway cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Piperidine_Drug Piperidine-based Drug Piperidine_Drug->IKK_complex inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by piperidine-containing drugs.[17][][19]

Experimental Protocols

The successful development of piperidine-based pharmaceuticals relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key synthetic and in vitro assays.

Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane

This protocol describes a microwave-assisted, one-pot synthesis of N-substituted piperidines.[21]

Materials:

  • 1,5-Dichloropentane

  • Desired primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Microwave reactor

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add deionized water (2 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow Start Start Combine_Reagents Combine Reagents (1,5-dichloropentane, amine, K2CO3, H2O) Start->Combine_Reagents Microwave Microwave Irradiation (150°C, 10-20 min) Combine_Reagents->Microwave Cool Cool to Room Temp. Microwave->Cool Extract Extract with Diethyl Ether Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End End (N-Substituted Piperidine) Purify->End

Caption: Workflow for the microwave-assisted synthesis of N-substituted piperidines.[21]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[22][23][24][25]

Materials:

  • Piperidine derivative stock solution

  • Target cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Piperidine Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.[22][23][24][25]

Conclusion

The piperidine moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery and development. Its favorable physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines. privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

"Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the piperidine ring with hydroxyl and methylene groups, along with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes this molecule a versatile building block for the synthesis of more complex chemical entities. This document summarizes its key chemical properties, outlines a plausible synthetic approach based on established methodologies for related compounds, and discusses its potential, yet currently undocumented, role in drug discovery.

Chemical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
CAS Number 159635-22-0
Appearance Not specified in literature
Solubility Not specified in literature

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the target compound. This workflow is based on common reactions in piperidine chemistry, such as protection, oxidation, and olefination.

G A 1-Boc-4-piperidone B tert-Butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate A->B  Vinyl Grignard  or similar nucleophile   C tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate B->C  Ozonolysis (O₃) followed by  reductive workup (e.g., Zn/H₂O)   D This compound C->D  Wittig Reaction  (e.g., CH₃P(Ph)₃Br, BuLi)  

Caption: Proposed synthetic workflow for this compound.

Key Experimental Methodologies

The following sections detail the general procedures for the key transformations in the proposed synthetic route. These protocols are derived from synthetic methods reported for similar piperidine-based compounds.[4]

Step 1: Vinylation of 1-Boc-4-piperidone

This step aims to introduce a vinyl group at the 4-position, which can be subsequently converted to the desired methylene group.

  • Materials: 1-Boc-4-piperidone, vinylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous NH₄Cl solution, diethyl ether, anhydrous MgSO₄.

  • Protocol:

    • A solution of 1-Boc-4-piperidone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Vinylmagnesium bromide solution is added dropwise to the cooled solution with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product, tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, is purified by column chromatography.

Step 2: Oxidative Cleavage to an Aldehyde

Ozonolysis of the vinyl group followed by a reductive workup will yield the corresponding aldehyde.

  • Materials: tert-Butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, dichloromethane (DCM), ozone, zinc dust, water.

  • Protocol:

    • The vinylpiperidine derivative is dissolved in DCM and cooled to -78 °C.

    • Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

    • The excess ozone is removed by bubbling nitrogen through the solution.

    • Zinc dust and water are added to the reaction mixture for reductive workup.

    • The mixture is stirred at room temperature until the ozonide is completely reduced.

    • The reaction mixture is filtered, and the filtrate is washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude aldehyde, tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate.

Step 3: Wittig Olefination

The final step involves the conversion of the aldehyde to the target methylene compound using a Wittig reagent.

  • Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate.

  • Protocol:

    • Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere.

    • The suspension is cooled to 0 °C, and n-BuLi is added dropwise to form the ylide (a deep orange/red color is typically observed).

    • The mixture is stirred at room temperature for a period to ensure complete ylide formation.

    • The reaction is then cooled to a low temperature (e.g., -78 °C or 0 °C), and a solution of the aldehyde from Step 2 in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed, dried, and concentrated.

    • The final product, this compound, is purified by column chromatography.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

The piperidine core is a key pharmacophore in many biologically active molecules, and substituted piperidines have been investigated for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antihistamines.[1][2] The presence of the 3-hydroxy-4-methylene motif could confer specific binding properties to biological targets, but this remains to be experimentally determined.

Given the lack of information on its biological role, a diagram of a signaling pathway involving this specific compound cannot be provided at this time.

Conclusion and Future Directions

This compound is a functionalized piperidine derivative with potential as a building block in synthetic and medicinal chemistry. While its fundamental chemical properties are defined, its biological activity remains unexplored. The synthetic pathway outlined in this guide provides a framework for its preparation, enabling further investigation into its potential applications. Future research efforts could focus on the synthesis of this compound and its analogs, followed by screening against various biological targets to elucidate its pharmacological profile. Such studies would be crucial in determining its potential utility in drug discovery and development.

References

Commercially Available Sources for Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available sources for tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key building block in synthetic and medicinal chemistry. This document includes a summary of suppliers, relevant chemical data, and a generalized workflow for the procurement and application of this versatile piperidine derivative.

Compound Overview

This compound (N-Boc-3-hydroxy-4-methylenepiperidine) is a heterocyclic compound featuring a piperidine core protected with a tert-butyloxycarbonyl (Boc) group. The presence of both a hydroxyl group and a methylene group makes it a valuable intermediate for introducing structural diversity and functionality in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Commercial Availability and Specifications

The following table summarizes the key data for this compound and lists several commercial suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Parameter Data References
CAS Number 159635-22-0[1][2][3][4]
Molecular Formula C₁₁H₁₉NO₃[1][3]
Molecular Weight 213.27 g/mol
Synonyms 1-Boc-3-hydroxy-4-methylenepiperidine, 1-Piperidinecarboxylic acid, 3-hydroxy-4-methylene-, 1,1-dimethylethyl ester[1]
MDL Number MFCD15474939[1]

Table 1: Commercial Suppliers of this compound

Supplier Country Notes
Ambeed, Inc.USAOffers the compound and provides analytical data such as NMR, HPLC, and LC-MS upon request.[4][5]
BLD Pharmatech Ltd.P.R. ChinaLists the compound in their catalog.[5]
Amadis Chemical Company LimitedP.R. ChinaLists the compound under the name 1-Boc-3-Hydroxy-4-methylenepiperidine.[5]
Hangzhou J&H Chemical Co., Ltd.P.R. ChinaA listed supplier of the compound.[1]
Hangzhou MolCore BioPharmatech Co.,Ltd.P.R. ChinaA listed supplier of the compound.[1]
Ark Pharm, Inc.USAListed as an alternative distributor.[1]

Note: Quantitative data such as purity, available package sizes, and pricing are typically available upon requesting a quote from the respective suppliers.

Experimental Protocols: Synthesis of Piperidine Derivatives

For instance, the synthesis of a related intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, involves a multi-step process starting from piperidin-4-ylmethanol.[6][7] The key steps include:

  • Acylation: Protection of the piperidine nitrogen with a Boc group.

  • Sulfonation: Conversion of the hydroxyl group to a better leaving group, such as a tosylate.

  • Substitution: Nucleophilic substitution with the desired phenoxy group.

Another relevant example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate for the Jak3 inhibitor CP-690550.[8] This process starts from 4-methylpyridinium and involves steps such as N-benzylation, borohydride reduction, Jones oxidation, and finally debenzylation followed by acylation with the Boc group.[8]

Visualized Workflows and Pathways

The following diagrams illustrate key logical and experimental workflows relevant to sourcing and utilizing chemical intermediates in a research and development setting.

G cluster_sourcing Phase 1: Sourcing and Procurement cluster_research Phase 2: Research and Application A Identify Chemical Need (Tert-butyl 3-hydroxy-4- methylenepiperidine-1-carboxylate) B Search Supplier Databases (e.g., MolBase, Chemical-Suppliers) A->B C Shortlist Potential Suppliers (e.g., Ambeed, BLD Pharmatech) B->C D Request Quotes & Lead Times C->D E Evaluate Supplier (Purity, Cost, Availability) D->E F Place Purchase Order E->F G Receive & Log Compound F->G H Quality Control Verification (e.g., NMR, LC-MS) G->H I Use in Synthesis Reaction H->I J Isolate & Purify Product I->J K Characterize Final Compound J->K L Biological Assay / Further Development K->L

Caption: Workflow for Sourcing and Utilizing a Chemical Intermediate.

The following diagram illustrates a generalized synthetic approach that could be adapted for piperidine derivatives.

G Start Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Reduction (e.g., Hydrogenation, NaBH4) -> Piperidine Ring Start->Step1 Step2 Step 2: N-Protection (e.g., (Boc)2O, Et3N) -> N-Boc Piperidine Step1->Step2 Step3 Step 3: Functional Group Introduction / Modification (e.g., Oxidation, Grignard) Step2->Step3 Product Target Molecule (e.g., N-Boc-3-hydroxy-4- methylenepiperidine) Step3->Product

Caption: Generalized Synthetic Strategy for N-Boc Piperidine Derivatives.

Conclusion

This compound is a readily accessible synthetic intermediate available from several chemical suppliers, primarily located in the USA and China. While detailed, published synthesis protocols for this specific molecule are sparse, established methodologies for related piperidine derivatives provide a solid foundation for its laboratory preparation. Its utility as a versatile building block ensures its continued relevance in the fields of medicinal chemistry and drug development. For procurement, researchers are advised to contact suppliers directly to obtain the most accurate information on purity, availability, and pricing.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds. Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring structure-activity relationships (SAR). This document provides detailed protocols for three robust methods for the synthesis of N-substituted piperidines: One-Pot Synthesis from Halogenated Amides, Reductive Amination, and Intramolecular Cyclization of an Alkenol Amine.

One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This efficient one-pot method integrates amide activation, reduction of the intermediate nitrile ions, and subsequent intramolecular nucleophilic substitution to form the piperidine ring. The reaction proceeds under mild conditions and does not require the use of metal catalysts, making it an attractive and convenient method for the synthesis of a variety of N-substituted piperidines.[1][2]

Experimental Protocol
  • To a dry 25 mL round-bottom flask equipped with a magnetic stirring bar, add the secondary halogenated amide (0.5 mmol, 1.0 equiv.) and 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.[1][2]

  • Add 2-fluoropyridine (0.6 mmol, 1.2 equiv.) to the solution.[2]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1][2]

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol, 1.1 equiv.) dropwise via a syringe and stir the reaction for 30 minutes at -78 °C.[1][2]

  • Add 5 mL of methanol (CH₃OH) to the reaction mixture.[1]

  • Add sodium borohydride (NaBH₄) (1.0 mmol, 2.0 equiv.) in one portion.[1][2]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[1][2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[2]

Data Presentation
Starting AmideSubstituent (R)ProductYield (%)
N-(3-chloropropyl)benzamidePhenylN-benzylpiperidine85
N-(3-chloropropyl)-4-methoxybenzamide4-MethoxyphenylN-(4-methoxybenzyl)piperidine82
N-(3-chloropropyl)-4-chlorobenzamide4-ChlorophenylN-(4-chlorobenzyl)piperidine88
N-(3-chloropropyl)cinnamamideCinnamylN-cinnamylpiperidine75

Note: The data presented here are representative examples based on typical outcomes for this reaction type and are for illustrative purposes.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amide Activation cluster_2 Reduction & Cyclization cluster_3 Workup & Purification A 1. Dissolve halogenated amide and 2-fluoropyridine in CH₂Cl₂ under Argon B 2. Cool to -78 °C A->B C 3. Add Tf₂O dropwise, stir for 30 min B->C D 4. Add CH₃OH and NaBH₄ C->D E 5. Warm to RT, stir for 2 h D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Extract with CH₂Cl₂ F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by flash chromatography H->I

Caption: One-pot synthesis of N-substituted piperidines.

Synthesis of N-Substituted Piperidines via Reductive Amination

Reductive amination is a widely used and versatile method for the formation of C-N bonds. This protocol describes the reaction between a piperidine and an aldehyde using borane-pyridine complex (BAP) as a reducing agent. This method is a convenient one-pot procedure that serves as an excellent alternative to methods using sodium cyanoborohydride, thus avoiding the formation of nitrile impurities.[3]

Experimental Protocol
  • In a suitable flask, dissolve the piperidine derivative (1.0 equiv.) and the aldehyde (1.0 equiv.) in ethanol (EtOH).

  • Add one molar equivalent of borane-pyridine complex (BAP) to the solution.[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product can be purified by column chromatography to yield the pure N-substituted piperidine.

Data Presentation
PiperidineAldehydeReducing AgentProductYield (%)
PiperidineBenzaldehydeBorane-pyridineN-benzylpiperidineHigh
4-Hydroxypiperidine4-NitrobenzaldehydeBorane-pyridineN-(4-nitrobenzyl)-4-hydroxypiperidineModerate
PiperidineCinnamaldehydeBorane-pyridineN-cinnamylpiperidineHigh
3,4-DehydropiperidineVanillinBorane-pyridineN-(4-hydroxy-3-methoxybenzyl)-3,4-dehydropiperidineHigh

Note: Yields are described qualitatively as reported in the literature source. This data is for illustrative purposes.[3]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup cluster_3 Purification A 1. Dissolve piperidine and aldehyde in Ethanol B 2. Add Borane-Pyridine Complex A->B C 3. Stir at Room Temperature B->C D 4. Concentrate under reduced pressure C->D E 5. Aqueous workup D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Reductive amination for N-substituted piperidines.

Intramolecular Cyclization for the Synthesis of Substituted Piperidines

This strategy involves the synthesis of a substituted piperidine derivative from an acyclic amino alcohol precursor, such as 1-aminohex-5-en-3-ol. The key steps involve the protection of the amine, activation of the hydroxyl group, and a subsequent intramolecular nucleophilic substitution to form the piperidine ring.[4]

Experimental Protocol

Step 1: N-Protection

  • Dissolve the starting amino alcohol in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., Boc-anhydride for N-Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the N-protected intermediate.

Step 2: Hydroxyl Group Activation

  • Dissolve the N-protected intermediate (10 mmol) in pyridine (20 mL) in a round-bottom flask and cool to 0 °C.[4]

  • Add p-toluenesulfonyl chloride (TsCl, 11 mmol) portion-wise, maintaining the temperature at 0 °C.[4]

  • Stir the reaction mixture at 0 °C for 4 hours, monitoring by TLC.[4]

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.[4]

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the activated intermediate.[4]

Step 3: Intramolecular Cyclization and Deprotection

  • The activated intermediate can be subjected to conditions that facilitate intramolecular cyclization, often by heating in the presence of a base to form the piperidine ring.

  • Following cyclization, the N-protecting group is removed. For an N-Boc group, this is typically achieved with an acid such as trifluoroacetic acid (TFA).[4]

  • Dissolve the N-Boc protected piperidine (10 mmol) in dichloromethane (20 mL).[4]

  • Add TFA (100 mmol) dropwise at 0 °C and stir at room temperature for 2 hours.[4]

  • Concentrate the mixture, dissolve the residue in water, and basify with 2 M NaOH.[4]

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the final piperidine product.[4]

Data Presentation
StepReactantReagentsProductYield (%)
11-Aminohex-5-en-3-olBoc₂O, Et₃N, DCMN-Boc-1-aminohex-5-en-3-ol>95
2N-Boc-1-aminohex-5-en-3-olTsCl, PyridineN-Boc-1-aminohex-5-en-3-ol-tosylate~90
3N-Boc-piperidine derivativeTFA, DCMFinal Piperidine Product>90

Note: The data presented here are representative examples based on typical outcomes for these reaction types and are for illustrative purposes.

Experimental Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Hydroxyl Activation cluster_2 Step 3: Cyclization & Deprotection A 1. Protect amino alcohol with Boc-anhydride B 2. Activate hydroxyl group with TsCl in Pyridine at 0 °C A->B C 3. Induce intramolecular cyclization B->C D 4. Deprotect with TFA C->D E 5. Basic workup and extraction D->E

Caption: Intramolecular cyclization to form piperidines.

References

The Role of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate in Pharmaceutical Synthesis: An Overview of a Niche Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as versatile starting materials for the synthesis of new pharmaceutical agents is perpetual. One such molecule of interest is tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a chiral piperidine derivative incorporating a key exocyclic methylene group and a hydroxyl functionality. While extensive research highlights the prevalence of piperidine cores in a vast array of approved drugs, detailed, publicly available information on the specific application of this compound in the synthesis of named pharmaceutical agents remains limited.

This document aims to provide an overview of the potential applications of this building block based on the chemical functionalities it possesses and the established roles of similar piperidine structures in medicinal chemistry. However, it is important to note that direct, published experimental protocols for its use in the synthesis of specific, marketed drugs are not readily found in the scientific literature.

Potential as a Versatile Synthetic Intermediate

This compound features several reactive sites that make it an attractive synthon for constructing more complex molecules. The tert-butoxycarbonyl (Boc) group provides a stable and easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The hydroxyl group can be a handle for various transformations, including oxidation, esterification, or etherification. The exocyclic methylene group is particularly interesting as it can undergo a variety of addition reactions, such as Michael additions, hydrogenations, or epoxidations, to introduce further stereocenters and functional groups.

The inherent chirality of the molecule, with stereocenters at the 3- and potentially other positions, makes it a valuable precursor for the enantioselective synthesis of drug candidates, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.

Hypothetical Applications in Drug Synthesis

Based on the structural motifs present in this compound, it could theoretically serve as a key intermediate in the synthesis of various classes of pharmaceutical agents.

Neuraminidase Inhibitors

The piperidine ring is a core structural element in some neuraminidase inhibitors, which are antiviral drugs used to treat and prevent influenza. While prominent neuraminidase inhibitors like Zanamivir and Laninamivir have established synthetic routes that do not explicitly mention this specific starting material, the functional groups of this compound could potentially be elaborated to construct the dihydropyran ring system and the various functional groups characteristic of these drugs.

The logical workflow for such a synthesis would involve the strategic manipulation of the hydroxyl and methylene groups to introduce the necessary amine, guanidine, and carboxylic acid functionalities.

G A tert-butyl 3-hydroxy-4- methylenepiperidine-1-carboxylate B Functional Group Interconversion (e.g., Oxidation, Epoxidation) A->B Step 1 C Introduction of Nitrogen Moiety (e.g., Azide, Amine) B->C Step 2 D Ring Transformation/ Side Chain Elaboration C->D Step 3 E Deprotection and Final Functionalization D->E Step 4 F Neuraminidase Inhibitor Analog E->F Final Product

Caption: Hypothetical synthetic pathway from the title compound to a neuraminidase inhibitor analog.

Janus Kinase (JAK) Inhibitors

Piperidine derivatives are also central to the structure of certain Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. For instance, the synthesis of a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been reported as an intermediate for the JAK3 inhibitor CP-690550. It is conceivable that this compound could be a precursor to similar 3,4-disubstituted piperidine scaffolds found in other kinase inhibitors.

Experimental Protocols: A General Framework

While specific protocols for the use of this compound in pharmaceutical synthesis are not available, general methodologies for the transformation of its key functional groups can be outlined based on standard organic chemistry principles.

Table 1: Potential Chemical Transformations and General Conditions

Transformation of InterestReagents and Conditions (General)Potential Outcome
Oxidation of Hydroxyl GroupDess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC) in CH₂Cl₂Synthesis of the corresponding ketone, a key intermediate for further C-C bond formation.
Epoxidation of Methylene Groupmeta-Chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂Formation of a spiro-epoxide, which can be opened by various nucleophiles to introduce new functionalities.
Dihydroxylation of Methylene GroupOsmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) in acetone/waterCreation of a diol, adding two hydroxyl groups for further derivatization.
Michael Addition to Methylene GroupNucleophiles (e.g., amines, thiols, carbanions) with a suitable baseIntroduction of a wide range of side chains at the 4-position of the piperidine ring.
Boc-DeprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxaneRemoval of the Boc protecting group to allow for N-alkylation or N-acylation.

Conclusion

This compound is a chiral building block with significant potential for the synthesis of complex, biologically active molecules. Its array of functional groups offers multiple avenues for chemical modification, making it a theoretically valuable precursor for various pharmaceutical agents, including potential antiviral and anti-inflammatory drugs. However, the lack of specific, published examples of its application in the synthesis of known drugs suggests that it remains a niche or underexplored intermediate in the field of drug discovery and development. Further research and publication in this area would be necessary to fully elucidate its practical applications and provide the detailed protocols sought by the scientific community.

Application Notes and Protocols: One-Pot Synthesis of Highly Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] These six-membered nitrogen-containing heterocycles are prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the piperidine ring allows for fine-tuning of its biological activity, making the development of efficient synthetic routes to substituted piperidines a critical task in modern organic and medicinal chemistry.[1][4]

Traditionally, the synthesis of complex piperidines involves multi-step sequences that can be time-consuming, generate significant waste, and require the isolation and purification of intermediates. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant alternative.[5][6] MCRs combine three or more reactants in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials.[7] This approach offers significant advantages, including operational simplicity, reduced reaction times, lower costs, and improved atom economy, aligning with the principles of green chemistry.[1][8][9]

These protocols detail robust and versatile one-pot MCRs for the synthesis of highly functionalized piperidines, providing researchers with powerful tools for library synthesis and drug discovery programs.[6][10]

Featured Synthetic Protocols

Protocol 1: Four-Component Synthesis of 2,6-Disubstituted Piperid-4-ones

This protocol outlines a one-pot, four-component condensation reaction that provides access to complex and nonsymmetrical piperid-4-ones, demonstrating the ability of MCRs to generate significant molecular complexity in a single step.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Dissolve tosyl imine (1.0 equiv) in methanol (MeOH) in a dry flask. B 2. Add titanium tetrachloride (TiCl4) at a controlled temperature. A->B C 3. Add diketene (1.2 equiv) to the mixture. B->C D 4. Monitor reaction progress via Thin Layer Chromatography (TLC). C->D E 5. Upon consumption of starting materials, introduce aldehyde (1.0 equiv). D->E F 6. Quench with saturated aqueous NaHCO3 solution. E->F G 7. Extract with dichloromethane (3x). F->G H 8. Dry organic layers over Na2SO4, filter, and concentrate. G->H I 9. Purify via flash chromatography on silica gel. H->I

Caption: Workflow for the four-component one-pot synthesis of piperid-4-ones.

  • To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.[1]

  • Add diketene (1.2 equiv) to the reaction mixture.[1]

  • Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).[1]

  • Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.[1]

  • After the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the product with dichloromethane (3 x volumes).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash chromatography on silica gel to obtain the desired piperid-4-one.

Protocol 2: Phenylboronic Acid-Catalyzed Three-Component Synthesis of Poly-substituted Piperidines

This method describes a simple, efficient, and inexpensive one-pot synthesis of piperidine derivatives via a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, using phenylboronic acid as a catalyst.[3]

MCR_Logic Amine Aniline (Component A) Enamine Intermediate 1 (Enamine from A+C) Amine->Enamine Aldehyde Aromatic Aldehyde (Component B) Knoevenagel Intermediate 2 (Knoevenagel Adduct from B+C) Aldehyde->Knoevenagel Dicarbonyl 1,3-Dicarbonyl (Component C) Dicarbonyl->Enamine Dicarbonyl->Knoevenagel Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Piperidine Highly Functionalized Piperidine Cyclization->Piperidine

Caption: Logical pathway for the three-component synthesis of piperidines.

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), substituted aniline (2 mmol), and 1,3-dicarbonyl compound (1 mmol) in acetonitrile.[3]

  • Add phenylboronic acid (10 mol%) to the mixture.[3]

  • Stir the reaction mixture at room temperature for the required time (typically 14-16 hours).[3]

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the solid product, wash with cold ethanol, and dry to afford the pure product. If no solid precipitates, concentrate the solvent and purify the residue by column chromatography.[3]

The following table summarizes the yields for the synthesis of various piperidine derivatives using the phenylboronic acid-catalyzed three-component reaction.

EntryAldehyde (Ar)Aniline (Ar')1,3-DicarbonylTime (h)Yield (%)
1C₆H₅C₆H₅Ethyl Acetoacetate1492
24-Cl-C₆H₄C₆H₅Ethyl Acetoacetate1588
34-CH₃-C₆H₄C₆H₅Ethyl Acetoacetate1586
44-NO₂-C₆H₄C₆H₅Ethyl Acetoacetate1685
5C₆H₅4-CH₃-C₆H₄Ethyl Acetoacetate1484
64-Cl-C₆H₄4-CH₃-C₆H₄Ethyl Acetoacetate1587
7C₆H₅C₆H₅Acetylacetone1589
Data adapted from Goswami et al., Heterocyclic Communications, 2012.[3]
Protocol 3: Domino Imino-Aldol/Aza-Michael Reaction

This powerful one-pot strategy enables the highly diastereo- and enantioselective synthesis of functionalized piperidines. The reaction proceeds through a domino or cascade sequence, where an initial intermolecular imino-aldol reaction is followed by an intramolecular aza-Michael cyclization.[2][11] This approach is particularly valuable for creating stereochemically complex piperidine rings.[2]

The reaction involves the addition of an enolate (derived from an α,β-unsaturated keto ester) to an N-activated aldimine. This first step, an imino-aldol addition, creates an intermediate that contains both a nucleophilic nitrogen and an electrophilic double bond. This intermediate then rapidly undergoes an intramolecular aza-Michael addition, where the nitrogen attacks the double bond to form the piperidine ring in a highly stereocontrolled manner.[2][11] The use of chiral sulfinyl imines can lead to the formation of enantiopure piperidines.[2]

G Start α,β-Unsaturated Keto Ester Enolate + N-Activated Aldimine Step1 Intermolecular Imino-Aldol Reaction Start->Step1 Intermediate δ-Amino-β-keto Ester (Linear Intermediate) Step1->Intermediate Step2 Intramolecular Aza-Michael Addition Intermediate->Step2 Product Highly Substituted Piperidine Step2->Product

Caption: Conceptual flow of the Domino Imino-Aldol/Aza-Michael reaction.

While specific conditions vary based on substrates, a general procedure involves:

  • Generation of the enolate from the α,β-unsaturated keto ester using a suitable base.

  • Addition of the N-activated aldimine (e.g., a chiral sulfinyl imine for asymmetric synthesis) at a controlled temperature.

  • Allowing the reaction to proceed, during which the domino sequence occurs.

  • Standard aqueous work-up and purification by column chromatography.

This domino reaction is a prime example of how MCRs can be used to construct complex heterocyclic systems with high levels of stereocontrol in a single, efficient operation.[2]

References

Application Notes and Protocols: Rhodium-Catalyzed C-H Functionalization of N-Boc-Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous motif in pharmaceuticals and bioactive natural products. The development of efficient and selective methods to functionalize the C-H bonds of the piperidine ring is of paramount importance for the rapid diversification of existing molecules and the discovery of new drug candidates. Rhodium-catalyzed C-H functionalization has emerged as a powerful tool in this regard, offering novel strategies for the introduction of carbon-carbon and carbon-heteroatom bonds with high levels of regio- and stereocontrol. This document provides detailed application notes and protocols for the rhodium-catalyzed C-H functionalization of N-Boc-piperidine, a common and versatile building block in medicinal chemistry. The methodologies covered herein focus on C-H insertion reactions, which are well-established for this substrate, and provide an overview of arylation, alkenylation, and alkylation where analogous reactivity has been reported.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be thoroughly dried in an oven prior to use. Reagents should be of high purity. Flash column chromatography is the most common method for the purification of the reaction products.

C-H Functionalization via Rhodium-Carbene Insertion

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate transient rhodium-carbene intermediates. These reactive species can then undergo intramolecular C-H insertion into the N-Boc-piperidine ring, leading to the formation of new C-C bonds. The regioselectivity of this transformation is highly dependent on the structure of the rhodium catalyst and the directing group on the piperidine nitrogen.

C2-Functionalization of N-Boc-Piperidine

The C2 position of N-Boc-piperidine can be selectively functionalized using specific chiral dirhodium catalysts. This reaction provides a direct route to 2-substituted piperidine derivatives, which are common structural motifs in many biologically active compounds.

Table 1: C2-Functionalization of N-Boc-Piperidine with Aryldiazoacetates [1][2]

EntryAryldiazoacetateCatalyst (mol%)SolventTemp. (°C)Yield (%)d.r.ee (%)
1Methyl phenyldiazoacetateRh₂(R-TCPTAD)₄ (0.5)CH₂Cl₂398311:193
2Methyl 4-bromophenyldiazoacetateRh₂(R-TCPTAD)₄ (0.5)CH₂Cl₂397510:192
3Methyl 4-nitrophenyldiazoacetateRh₂(R-TCPTAD)₄ (0.5)CH₂Cl₂39685:185
4Methyl 2-naphthyldiazoacetateRh₂(R-TCPTAD)₄ (0.5)CH₂Cl₂398012:194

Experimental Protocol: General Procedure for C2-Functionalization

  • Materials:

    • N-Boc-piperidine (1.5 mmol)

    • Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) (0.0075 mmol, 0.5 mol%)

    • Aryldiazoacetate (1.0 mmol)

    • Anhydrous dichloromethane (CH₂Cl₂) (12 mL)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve N-Boc-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in anhydrous CH₂Cl₂ (4 mL).

    • In a separate flame-dried flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL).

    • Using a syringe pump, add the solution of the aryldiazoacetate to the solution of N-Boc-piperidine and the catalyst over a period of 4 hours at reflux (approximately 39 °C).

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted piperidine derivative.

C4-Functionalization of N-Acyl Piperidines

While direct C4-functionalization of N-Boc-piperidine is challenging, modification of the N-protecting group to an N-acyl group, such as an N-α-oxoarylacetyl group, can direct the C-H insertion to the C4 position.[3][4] This highlights the crucial role of the directing group in controlling regioselectivity.

Table 2: C4-Functionalization of N-α-Oxoarylacetyl-piperidines [3][4]

EntryAryldiazoacetateCatalyst (mol%)SolventTemp. (°C)Yield (%)d.r.ee (%)
1Methyl phenyldiazoacetateRh₂(S-2-Cl-5-BrTPCP)₄ (0.5)CH₂Cl₂RT78>20:196
2Methyl 4-methoxyphenyldiazoacetateRh₂(S-2-Cl-5-BrTPCP)₄ (0.5)CH₂Cl₂RT82>20:195
3Methyl 4-chlorophenyldiazoacetateRh₂(S-2-Cl-5-BrTPCP)₄ (0.5)CH₂Cl₂RT75>20:197

Experimental Protocol: General Procedure for C4-Functionalization

  • Materials:

    • N-α-oxoarylacetyl-piperidine (1.5 mmol)

    • Dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) (0.0075 mmol, 0.5 mol%)

    • Aryldiazoacetate (1.0 mmol)

    • Anhydrous dichloromethane (CH₂Cl₂) (12 mL)

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-α-oxoarylacetyl-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in anhydrous CH₂Cl₂ (4 mL).

    • In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL).

    • Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over 4 hours at room temperature.

    • Stir the reaction for an additional hour at room temperature after the addition is complete.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed C-H Arylation, Alkenylation, and Alkylation (Overview)

While detailed protocols for the direct rhodium-catalyzed C-H arylation, alkenylation, and alkylation of N-Boc-piperidine are not as extensively documented as C-H insertion reactions, the principles of these transformations have been applied to other saturated heterocycles and can serve as a guide for future research. These reactions typically involve a directing group to achieve regioselectivity and a Rh(III) catalyst.

Visualizations

Caption: General Reaction Scheme.

experimental_workflow Typical Experimental Workflow reagent_prep Reagent Preparation Dissolve N-Boc-piperidine and Rh catalyst in anhydrous solvent. Prepare a separate solution of the functionalization partner (e.g., diazo compound). reaction_setup Reaction Setup Add the functionalization partner solution to the piperidine/catalyst mixture via syringe pump over several hours at the specified temperature. reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring Monitor the reaction progress by TLC or LC-MS. reaction_setup->reaction_monitoring workup Workup Quench the reaction (if necessary). Concentrate the reaction mixture under reduced pressure. reaction_monitoring->workup purification Purification Purify the crude product by flash column chromatography. workup->purification characterization Characterization Characterize the purified product by NMR, HRMS, etc. purification->characterization

Caption: Experimental Workflow Diagram.

catalytic_cycle Catalytic Cycle for Rh(II)-Catalyzed C-H Insertion cluster_cycle catalyst Rh₂(OAc)₄ carbene Rh(II)-Carbene Complex catalyst->carbene + R-CHN₂ - N₂ diazo R-CHN₂ ylide Ammonium Ylide Intermediate carbene->ylide + N-Boc-Piperidine ylide->catalyst - Product product 2-Substituted Piperidine ylide->product [1,2]-Sigmatropic Rearrangement piperidine N-Boc-Piperidine

Caption: Rh(II) Catalytic Cycle.

Conclusion

Rhodium-catalyzed C-H functionalization provides a powerful and elegant approach for the direct modification of the N-Boc-piperidine scaffold. The C-H insertion reactions with diazo compounds are particularly well-developed, offering reliable and highly selective methods for the synthesis of 2- and 4-substituted piperidines. While direct rhodium-catalyzed C-H arylation, alkenylation, and alkylation of N-Boc-piperidine are less explored, the foundational principles established in related systems offer a promising blueprint for future research and development in this area. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry to leverage these advanced synthetic methods in their drug discovery and development programs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a fundamental structural motif present in a wide array of pharmaceuticals and natural products, making its efficient synthesis a key focus in medicinal chemistry and drug development.[1] A highly effective and environmentally benign method for the synthesis of N-substituted piperidines is the cyclocondensation of 1,5-dichloropentane with primary amines.[1] The application of microwave irradiation to this one-pot synthesis, particularly in an alkaline aqueous medium, offers a greener alternative to conventional methods that often necessitate harsh conditions and the use of organic solvents.[1] Microwave assistance dramatically curtails reaction times and can lead to improved yields.[1][2][3]

This document provides a detailed protocol for the microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and various primary amines. The reaction proceeds via a tandem nucleophilic substitution, wherein the primary amine initially displaces one chlorine atom to form an N-substituted 5-chloropentan-1-amine intermediate. This intermediate subsequently undergoes intramolecular cyclization to yield the desired N-substituted piperidine.[1]

Key Advantages of the Microwave-Assisted Method:

  • Efficiency: The one-pot nature of this reaction simplifies the synthetic procedure.[1]

  • Speed: Microwave irradiation significantly reduces reaction times from hours to minutes compared to conventional heating methods.[1][2]

  • Green Chemistry: The use of water as a solvent aligns with the principles of green chemistry, minimizing the use of hazardous organic solvents.[1]

  • Versatility: This methodology is applicable to a range of primary amines, enabling the synthesis of a diverse library of N-substituted piperidines.[1]

Experimental Protocols

Materials:
  • 1,5-Dichloropentane

  • Primary amine (e.g., benzylamine, propylamine, etc.)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Microwave reactor

  • Appropriate microwave reactor vessel with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

General Reaction Procedure:
  • Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[1]

  • Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[1]

  • Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 150°C for a duration of 10-20 minutes.[1] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction vessel to cool to room temperature.[1]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).[1]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.[1]

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Representative Reaction Parameters for Microwave-Assisted Synthesis of N-Substituted Piperidines

EntryPrimary AmineTemperature (°C)Time (min)Yield (%)
1Benzylamine15015>90
2n-Propylamine15010>85
3Aniline15020~75
4Cyclohexylamine15015>90

Note: Yields are approximate and can vary based on the specific primary amine and purification method.

Visualizations

Reaction Pathway

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1,5-Dichloropentane 1,5-Dichloropentane N-Substituted\n5-chloropentan-1-amine N-Substituted 5-chloropentan-1-amine 1,5-Dichloropentane->N-Substituted\n5-chloropentan-1-amine Nucleophilic Substitution Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->N-Substituted\n5-chloropentan-1-amine N-Substituted Piperidine N-Substituted Piperidine N-Substituted\n5-chloropentan-1-amine->N-Substituted Piperidine Intramolecular Cyclization

Caption: Synthetic pathway for N-substituted piperidines.

Experimental Workflow

A Combine Reactants: 1,5-Dichloropentane, Primary Amine, K2CO3 B Add Deionized Water A->B C Seal Vessel and Place in Microwave Reactor B->C D Microwave Irradiation (150°C, 10-20 min) C->D E Cool to Room Temperature D->E F Extract with Diethyl Ether E->F G Dry Organic Layer F->G H Remove Solvent G->H I Purify by Column Chromatography (if needed) H->I J N-Substituted Piperidine I->J

Caption: Workflow for piperidine synthesis.

References

Scalable and Transition-Metal-Free Synthesis of Substituted Piperidine-2,6-Diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of substituted piperidine-2,6-diones without the use of transition metals. The described methodology, based on a Michael addition/intramolecular imidation cascade, offers a practical and efficient route to a variety of functionalized piperidine-2,6-dione scaffolds, which are crucial components in numerous bioactive molecules and pharmaceuticals.[1] This approach is distinguished by its operational simplicity, mild reaction conditions, excellent functional group tolerance, and proven scalability up to the kilogram scale.[1]

Introduction

Piperidine-2,6-diones, also known as glutarimides, are privileged heterocyclic scaffolds found in a wide range of biologically active compounds, including the anticancer drug Aminoglutethimide and the PARP inhibitor Niraparib.[1] They are also key components of Proteolysis Targeting Chimeras (PROTACs) as ligands for the E3 ubiquitin ligase Cereblon.[1] Traditional methods for synthesizing these structures often rely on transition-metal-catalyzed cross-coupling reactions or harsh cyclization conditions.[1] The protocol outlined below presents a robust, transition-metal-free alternative that utilizes readily available starting materials.[1]

Reaction Principle

The synthesis proceeds via a one-pot Michael addition of a substituted methyl acetate to an acrylamide, promoted by a base such as potassium tert-butoxide (KOtBu). This is followed by an intramolecular imidation to form the piperidine-2,6-dione ring. This cascade sequence avoids the need for transition-metal catalysts and allows for the construction of α-monosubstituted, α,α-disubstituted, and α,β-disubstituted piperidine-2,6-diones in moderate to good yields.[1]

Experimental Workflow

The general experimental workflow for the synthesis of substituted piperidine-2,6-diones is depicted below. The process is a straightforward one-pot procedure.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Substituted Methyl Acetate Substituted Methyl Acetate Reaction Vessel Reaction Vessel Substituted Methyl Acetate->Reaction Vessel Acrylamide Acrylamide Acrylamide->Reaction Vessel Base (e.g., KOtBu) Base (e.g., KOtBu) Base (e.g., KOtBu)->Reaction Vessel Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General experimental workflow for the one-pot synthesis of piperidine-2,6-diones.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a Michael addition followed by an intramolecular imidation cascade.

G Start Substituted Methyl Acetate + Acrylamide Step1 Deprotonation of Methyl Acetate by Base (KOtBu) Start->Step1 Intermediate1 Enolate Intermediate Step1->Intermediate1 Step2 Michael Addition to Acrylamide Intermediate1->Step2 Intermediate2 Adduct Intermediate Step2->Intermediate2 Step3 Intramolecular Imidation Intermediate2->Step3 Final Substituted Piperidine-2,6-dione Step3->Final

Caption: Proposed mechanism: Michael addition/intramolecular imidation cascade.

Detailed Experimental Protocols

General Procedure for the Synthesis of α-Substituted Piperidine-2,6-diones:

To a solution of substituted methyl acetate (1.0 mmol) and acrylamide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a sealed tube, potassium tert-butoxide (KOtBu, 2.0 mmol) was added in one portion at room temperature. The mixture was then stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction was cooled to room temperature and quenched with saturated aqueous ammonium chloride (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Substrate Scope and Yields

The following tables summarize the scope of the reaction with various substituted methyl acetates and acrylamides, along with the corresponding product yields.

Table 1: Synthesis of α-Aryl Piperidine-2,6-diones

EntryAryl Group (in Methyl Acetate)ProductYield (%)
1Phenyl3-phenylpiperidine-2,6-dione95
24-Methylphenyl3-(p-tolyl)piperidine-2,6-dione92
34-Methoxyphenyl3-(4-methoxyphenyl)piperidine-2,6-dione91
44-Fluorophenyl3-(4-fluorophenyl)piperidine-2,6-dione89
54-Chlorophenyl3-(4-chlorophenyl)piperidine-2,6-dione85
64-Bromophenyl3-(4-bromophenyl)piperidine-2,6-dione82
73-Methylphenyl3-(m-tolyl)piperidine-2,6-dione93
82-Methylphenyl3-(o-tolyl)piperidine-2,6-dione88
9Naphthalen-2-yl3-(naphthalen-2-yl)piperidine-2,6-dione87

Table 2: Synthesis of α,α-Disubstituted Piperidine-2,6-diones

EntrySubstituents (in Methyl Acetate)ProductYield (%)
1Phenyl, Methyl3-methyl-3-phenylpiperidine-2,6-dione85
2Phenyl, Ethyl3-ethyl-3-phenylpiperidine-2,6-dione82
3Phenyl, Phenyl3,3-diphenylpiperidine-2,6-dione79
4Ethyl, Ethyl (from diethyl malonate)3-ethyl-2,6-dioxopiperidine-3-carboxylate95

Table 3: Scalability of the Reaction

Starting MaterialScaleProductYield (%)
Methyl phenylacetate5 kg3-phenylpiperidine-2,6-dione90

Applications in Bioactive Molecule Synthesis

This synthetic methodology has been successfully applied to the synthesis of key intermediates for bioactive molecules.

  • Aminoglutethimide Synthesis: 3-(4-aminophenyl)piperidine-2,6-dione, a precursor to the anticancer drug Aminoglutethimide, can be prepared from the corresponding nitro-substituted product via reduction.[1]

  • Niraparib Synthesis: The core structure of the PARP inhibitor Niraparib can be accessed using this transition-metal-free approach.[1]

  • PROTAC Ligands: The synthesis of 3-(4-aminophenyl)piperidine-2,6-dione also provides an effective Cereblon (CRBN) ligand for the development of PROTACs.[1]

  • Paroxetine Intermediate: The methodology has been used to prepare a key intermediate for the synthesis of Paroxetine.[1]

Conclusion

The described transition-metal-free synthesis of substituted piperidine-2,6-diones offers a practical, efficient, and scalable alternative to traditional methods.[1] Its broad substrate scope, excellent functional group tolerance, and operational simplicity make it a valuable tool for researchers in medicinal chemistry and drug development. The ability to readily access a diverse range of functionalized piperidine-2,6-dione scaffolds opens up new avenues for the discovery and development of novel therapeutics.

References

Application Notes and Protocols: Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate as a valuable building block for drug discovery. This versatile scaffold offers a unique combination of functionalities, making it an attractive starting point for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. This compound, with its strategically placed hydroxyl, exocyclic methylene, and Boc-protected amine functionalities, presents a trifecta of opportunities for chemical elaboration. The hydroxyl group can act as a hydrogen bond donor or acceptor, the methylene group is amenable to a variety of addition reactions, and the Boc-protecting group allows for controlled manipulation of the piperidine nitrogen.

Physicochemical Properties

While specific experimental data for the target molecule is not widely published, the physicochemical properties of closely related piperidine derivatives provide valuable insights.

PropertyValue (for related compounds)Reference
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol Inferred
AppearanceExpected to be a colorless to pale yellow oil or solidInferred
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred
StorageStore at 2-8 °C under an inert atmosphere[2]

Synthesis and Chemical Transformations

The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from a readily available piperidone derivative. While a specific protocol for this exact molecule is not detailed in the provided search results, a plausible synthetic strategy can be adapted from the synthesis of similar structures.

A potential synthetic workflow is outlined below:

Synthesis_Workflow A 1-Boc-4-piperidone B tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate A->B Samarium-mediated iodomethylation C This compound B->C Base-induced elimination

Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol (Adapted from related syntheses)

Note: The following protocol is a representative example for the synthesis of a related piperidine building block and should be adapted and optimized for the synthesis of this compound.

Synthesis of a Functionalized Piperidine Derivative

  • Protection of the Piperidine Nitrogen: To a solution of the starting piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Introduction of Functionality at the 4-position: The protected piperidone can then be subjected to various reactions to introduce the desired functionalities. For instance, a Reformatsky-type reaction with a suitable α-halo ester can introduce a hydroxy-ester moiety.

  • Further Elaboration: The resulting intermediate can be further modified. For example, the ester can be reduced to an alcohol, and the hydroxyl group can be used to direct subsequent reactions.

Applications in Drug Discovery

The unique structural features of this compound make it a versatile building block for the synthesis of a wide array of biologically active molecules.

Applications A tert-Butyl 3-hydroxy-4- methylenepiperidine-1-carboxylate B Michael Addition A->B C Heck Coupling A->C D Epoxidation A->D E Derivatization of Hydroxyl Group A->E F Deprotection and N-Functionalization A->F G Diverse Compound Libraries B->G C->G D->G E->G F->G H Lead Optimization G->H I Target Identification H->I

Caption: Applications in drug discovery workflow.

As a Scaffold for Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group of the title compound can be used to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The exocyclic methylene group provides a handle for the introduction of various substituents to explore the surrounding hydrophobic pockets and improve potency and selectivity. For instance, related piperidine-containing compounds have been utilized in the synthesis of Janus kinase (Jak) inhibitors.[1]

In the Synthesis of GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. The conformational rigidity and the possibility of introducing diverse substituents make piperidine derivatives ideal for the development of potent and selective GPCR ligands. The functional groups on this compound allow for the synthesis of compounds that can probe the complex ligand-binding pockets of various GPCRs.

Development of Novel Antibacterial Agents

The emergence of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The piperidine scaffold can be found in several natural and synthetic antibacterial compounds. The unique functionalities of the title building block can be exploited to generate novel piperidine-based compounds with potential antibacterial activity.

Experimental Protocols for Downstream Applications

The following are generalized protocols for common transformations of the exocyclic methylene and hydroxyl groups.

Protocol: Michael Addition to the Methylene Group
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, MeOH), add the desired nucleophile (1.1-1.5 eq).

  • Add a catalytic amount of a suitable base (e.g., DBU, Et3N).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: O-Alkylation of the Hydroxyl Group
  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkylating agent (e.g., alkyl halide) (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data from Related Compounds

The following table summarizes representative data for reactions involving similar piperidine building blocks.

Reaction TypeSubstrateReagentProductYield (%)Reference
O-Tosylationtert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylatep-Toluenesulfonyl chloride, pyridinetert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate45.1[3]
Boc Protection4-Hydroxymethylpiperidine(Boc)2O, THFtert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate85.0[3]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its unique combination of functional groups provides a platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented herein, though largely based on related structures, offer a solid foundation for researchers to utilize this scaffold in the development of novel therapeutic agents. Further exploration of the chemistry of this specific building block is warranted and holds significant promise for advancing medicinal chemistry and drug discovery programs.

References

Synthetic Routes to Positional Analogues of Methylphenidate Using Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of positional analogues of methylphenidate, a crucial scaffold in medicinal chemistry, particularly for the development of therapeutics targeting the dopamine and norepinephrine transporters. The following sections outline three distinct and effective synthetic strategies commencing from piperidine derivatives: Rhodium-Catalyzed C-H Functionalization, Tungsten-Promoted Synthesis of erythro-Analogues, and a Blaise Reaction-Based approach for structural diversity.

Rhodium-Catalyzed Site-Selective C-H Functionalization and Cyclopropanation

This powerful strategy allows for the precise installation of a methyl arylacetoacetate moiety at the C2, C3, or C4 position of the piperidine ring. The regioselectivity is elegantly controlled by the choice of the dirhodium catalyst and the nitrogen-protecting group.[1]

Signaling Pathway for Site-Selective C-H Functionalization

G cluster_c2 C2-Functionalization cluster_c4 C4-Functionalization cluster_c3 C3-Functionalization (Indirect) C2_PG N-Boc or N-Bs Piperidine C2_Cat Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 C2_PG->C2_Cat Aryldiazoacetate C2_Prod C2-Substituted Analogue C2_Cat->C2_Prod C4_PG N-α-oxoarylacetyl Piperidine C4_Cat Rh2(S-2-Cl-5-BrTPCP)4 C4_PG->C4_Cat Aryldiazoacetate C4_Prod C4-Substituted Analogue C4_Cat->C4_Prod C3_Start N-Boc-tetrahydropyridine C3_Cyclo Cyclopropanation C3_Start->C3_Cyclo C3_RingOpen Reductive Ring Opening C3_Cyclo->C3_RingOpen C3_Prod C3-Substituted Analogue C3_RingOpen->C3_Prod

Caption: Control of regioselectivity in rhodium-catalyzed functionalization.

Experimental Protocols

General Protocol for Rhodium-Catalyzed C-H Insertion:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the N-protected piperidine derivative (1.5 mmol) and the dirhodium catalyst (0.005 mmol, 1 mol%).

  • Add anhydrous, degassed solvent (e.g., dichloromethane or pentane, 4 mL).

  • In a separate syringe, dissolve the methyl aryldiazoacetate (1.0 mmol) in the same anhydrous solvent (8 mL).

  • Using a syringe pump, add the diazoacetate solution to the reaction mixture over 4 hours at the specified temperature (see tables below).

  • After the addition is complete, stir the reaction for an additional hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for C2-Functionalization of N-Boc-Piperidine: [1][2]

  • Piperidine Derivative: N-Boc-piperidine

  • Catalyst: Rh₂(R-TCPTAD)₄

  • Temperature: Room Temperature

  • Solvent: Pentane/CH₂Cl₂

Protocol for C4-Functionalization of N-α-oxoarylacetyl-piperidine: [1]

  • Piperidine Derivative: N-α-oxoarylacetyl-piperidine

  • Catalyst: Rh₂(S-2-Cl-5-BrTPCP)₄

  • Temperature: Refluxing CH₂Cl₂ (40 °C)

  • Solvent: CH₂Cl₂

Protocol for C3-Functionalization via Cyclopropanation and Ring Opening: [1]

  • Cyclopropanation: To a solution of N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol) and dirhodium catalyst (1 mol%) in CH₂Cl₂ (5 mL), add a solution of methyl aryldiazoacetate (1.2 mmol) in CH₂Cl₂ (5 mL) via syringe pump over 4 hours at room temperature.

  • After stirring for an additional hour, concentrate the mixture and purify by flash chromatography to yield the cyclopropane intermediate.

  • Reductive Ring Opening: Dissolve the cyclopropane (0.5 mmol) in methanol (10 mL) and add Pearlman's catalyst (Pd(OH)₂/C, 20 mol%).

  • Hydrogenate the mixture under H₂ (1 atm) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite, concentrate, and purify by flash chromatography to afford the C3-substituted product.

Quantitative Data
EntryPositionProtecting GroupCatalystAryl GroupYield (%)d.r. (threo:erythro)ee (%)
1C2N-BocRh₂(R-TCPTAD)₄Phenyl85>20:198
2C2N-BsRh₂(R-TPPTTL)₄4-Bromophenyl78>20:197
3C4N-COCOPhRh₂(S-2-Cl-5-BrTPCP)₄Phenyl65>20:196
4C3N-BocRh₂(S-DOSP)₄ / Pd(OH)₂Phenyl55 (2 steps)10:195

Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Analogues

This methodology provides access to C5'-functionalized erythro-methylphenidate analogues with high regioselectivity and stereoselectivity.[3][4] The key steps involve a Reformatsky reaction on a tungsten-coordinated pyridine, followed by protonation and nucleophilic addition.

Experimental Workflow

G start Pyridine-Tungsten Complex reformatsky Reformatsky Reaction (Methyl α-phenyl bromoacetate, Zn) start->reformatsky dhp Dihydropyridine (DHP) Complex (3:1 erythro:threo) reformatsky->dhp trituration Trituration (MeOH, DME) dhp->trituration enriched_dhp Enriched DHP Complex (>20:1 erythro:threo) trituration->enriched_dhp protonation Protonation (HOTf) enriched_dhp->protonation allyl Allyl Complex Intermediate protonation->allyl nucleophilic_add Nucleophilic Addition (e.g., NaCN, R-MgBr) allyl->nucleophilic_add thp Tetrahydropyridine (THP) Complex nucleophilic_add->thp decomplexation Oxidative Decomplexation thp->decomplexation final_product C5'-Functionalized erythro-Analogue decomplexation->final_product

Caption: Workflow for Tungsten-Promoted Synthesis of erythro-Analogues.

Experimental Protocols

Protocol for Synthesis of the Key Dihydropyridine (DHP) Complex: [3][4]

  • In a glovebox, charge a vial with the N-mesyl pyridinium tungsten complex (1.0 mmol) and zinc dust (2.0 mmol).

  • Add anhydrous THF (10 mL) and a solution of methyl α-phenyl bromoacetate (1.5 mmol) in THF (5 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate under vacuum.

  • The resulting solid is a mixture of erythro and threo diastereomers (typically 3:1).

Protocol for Diastereomeric Enrichment: [3][4]

  • Triturate the crude DHP complex with methanol to remove impurities.

  • Subsequently, triturate the solid with dimethoxyethane (DME) to enrich the erythro diastereomer, yielding a diastereomeric ratio of >20:1.

General Protocol for C5' Functionalization: [3][4]

  • Dissolve the enriched DHP complex (0.5 mmol) in CH₂Cl₂ (5 mL) and cool to -78 °C.

  • Add triflic acid (HOTf, 0.5 mmol) and stir for 10 minutes to form the allyl intermediate.

  • In a separate flask, prepare the nucleophile (e.g., by deprotonating an amine with KOtBu or using a Grignard reagent).

  • Add the solution of the allyl complex to the cooled nucleophile solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction, extract with an organic solvent, and purify by chromatography to obtain the tetrahydropyridine (THP) complex.

  • Oxidatively decomplex the THP complex to yield the final C5'-functionalized analogue.

Quantitative Data
EntryNucleophileProductYield (%)d.r. (cis:trans)
1NaCNBH₃Parent THP85>20:1
2Lithium dimethyl malonateMalonate adduct78>20:1
3Imidazole/KOtBuImidazole adduct72>20:1
4Thiophenol/KOtBuThiophenol adduct81>20:1

Synthesis of Analogues via the Blaise Reaction

This methodology allows for the synthesis of methylphenidate analogues with variations in both the heterocyclic ring size and the aromatic ring.[5][[“]] The key steps involve the formation of a stable primary enamine from an α-bromophenylacetic acid ester, zinc, and an α-cyano-ω-mesylate, followed by reduction and cyclization.

Synthetic Pathway

G start1 α-Bromophenylacetic acid ester blaise Blaise Reaction start1->blaise start2 α-Cyano-ω-mesylate start2->blaise zinc Zinc zinc->blaise enamine Stable Primary Enamine blaise->enamine reduction Reduction (Sodium Cyanoborohydride) enamine->reduction amine Amine Intermediate reduction->amine cyclization Cyclization amine->cyclization final_product Methylphenidate Analogue cyclization->final_product

Caption: Synthetic pathway for methylphenidate analogues via the Blaise reaction.

Experimental Protocol[5][6]
  • Activate zinc dust by stirring with 1N HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • To a suspension of activated zinc (10 mmol) in anhydrous THF (20 mL), add a solution of the α-bromophenylacetic acid ester (5 mmol) and the α-cyano-ω-mesylate (5 mmol) in THF (10 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to give the crude enamine.

  • Dissolve the crude enamine in methanol (25 mL) and add sodium cyanoborohydride (10 mmol) in portions.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction with 1N HCl and then basify with 1N NaOH.

  • Extract with ethyl acetate, dry, and concentrate.

  • The resulting crude amine can be cyclized under appropriate conditions (e.g., heating or treatment with a base) to afford the desired methylphenidate analogue, which is then purified by column chromatography.

Quantitative Data for Selected Analogues
EntryAromatic RingHeterocyclic Ring SizeYield (%)
1Phenyl6 (Piperidine)58
24-Trifluoromethylphenyl6 (Piperidine)45
3β-Naphthyl6 (Piperidine)62
4Phenyl7 (Azepane)41

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the tert-butoxycarbonyl (Boc) protection of piperidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Boc protection of piperidine derivatives.

Q1: I am observing a low or incomplete reaction. What are the potential causes and how can I improve the yield?

A1: Incomplete reactions are a common issue and can often be resolved by addressing the following factors:

  • Reagent Quality: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) is fresh, as it can decompose over time, especially if exposed to moisture.[1] It is sensitive to moisture and can decompose into tert-butanol and CO₂.

  • Insufficient Base: The presence of a suitable base is crucial. Triethylamine (TEA) is commonly used, but for less reactive piperidines, a more potent catalyst like 4-(dimethylaminopyridine) (DMAP) can be added in catalytic amounts.

  • Reaction Temperature: While many Boc protections proceed efficiently at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to the decomposition of (Boc)₂O.

  • Solvent Choice: The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][2] Ensure the piperidine starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.[3]

  • Steric Hindrance: If the piperidine is sterically hindered, the reaction may require more forcing conditions, such as a stronger base, higher temperature, or a longer reaction time.[4]

Q2: I am seeing the formation of unexpected side products. What are they and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of the desired N-Boc piperidine. Common side reactions include:

  • Di-Boc Protection: In cases of primary amines or piperidines with other reactive amine functionalities, double Boc protection can occur. Using a controlled amount of (Boc)₂O (typically 1.05-1.2 equivalents) can minimize this.

  • Reaction with Carboxylic Acids: If the piperidine substrate also contains a carboxylic acid moiety, the carboxylate can react with (Boc)₂O to form a mixed anhydride. This can be suppressed by running the reaction in an aqueous basic solution, which hydrolyzes the mixed anhydride.[3]

  • Urea Formation: Although less common under standard conditions, isocyanate intermediates can form, leading to urea byproducts. This is more likely at elevated temperatures.

To minimize side products, it is crucial to maintain optimal reaction conditions and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My piperidine starting material has poor solubility in common organic solvents. What can I do?

A3: Poor solubility can significantly hinder the reaction. Here are some strategies to overcome this:

  • Solvent Screening: Test the solubility of your piperidine in a range of aprotic solvents (e.g., DCM, THF, acetonitrile, DMF).

  • Aqueous Conditions: For piperidines that are soluble in aqueous base, the reaction can be performed in a biphasic system or in water with a base like sodium bicarbonate.

  • Heating: Gently heating the solvent to dissolve the starting material before adding the reagents can be effective. Ensure the temperature is kept below the decomposition temperature of (Boc)₂O.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reagents for a standard Boc protection of piperidine?

A1: A general starting point is to use the piperidine as the limiting reagent (1.0 equivalent), with a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) and a base like triethylamine (TEA) (1.2-1.5 equivalents).[5] If using 4-(dimethylaminopyridine) (DMAP) as a catalyst, 0.1 equivalents is typically sufficient.[2]

Q2: How do I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The N-Boc protected piperidine will have a higher Rf value than the starting piperidine due to the decrease in polarity. Staining with ninhydrin can be useful as it will stain the starting piperidine (a primary or secondary amine) but not the protected product. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product.

Q3: What is the standard work-up procedure for a Boc protection reaction?

A3: A typical work-up procedure involves:

  • Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic phase over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filtering and concentrating the solution under reduced pressure to obtain the crude product.[2]

Q4: Do I need to purify the N-Boc piperidine after the reaction?

A4: While in many cases the crude product is of sufficient purity for subsequent steps, purification by column chromatography on silica gel may be necessary to remove any unreacted starting material, excess (Boc)₂O, or side products.

Data Presentation

Table 1: Summary of Common Reaction Conditions for Boc Protection of Piperidines

ParameterConditionNotes
Piperidine 1.0 eqLimiting reagent
(Boc)₂O 1.1 - 1.2 eqA slight excess is generally used to ensure complete reaction.
Base Triethylamine (TEA) (1.2 - 1.5 eq)A common and effective base.
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)Used as a catalyst, especially for hindered or less reactive piperidines.
Sodium Bicarbonate (NaHCO₃)Used in aqueous reaction conditions.
Solvent Dichloromethane (DCM)A common aprotic solvent.
Tetrahydrofuran (THF)Another common aprotic solvent.[5]
AcetonitrileA polar aprotic solvent.[1]
WaterCan be used for water-soluble piperidines.
Temperature Room Temperature (20-25 °C)Sufficient for most reactions.
40 - 50 °CGentle heating can be applied to accelerate slow reactions.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS until completion.

Experimental Protocols

Standard Protocol for Boc Protection of Piperidine

This protocol describes a general procedure for the N-Boc protection of a simple piperidine.

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates, developing chamber, and appropriate stain (e.g., ninhydrin)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in dichloromethane (DCM).

  • To this solution, add triethylamine (TEA) (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), dilute the mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected piperidine.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - Piperidine (1.0 eq) - (Boc)₂O (1.1 eq) - TEA (1.2 eq) - DCM dissolve Dissolve Piperidine in DCM prep_reagents->dissolve add_base Add Triethylamine (TEA) dissolve->add_base add_boc Add (Boc)₂O Solution add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC/ LC-MS stir->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: Experimental workflow for the Boc protection of piperidines.

troubleshooting_guide cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_further_optimization Further Optimization start Problem: Low or Incomplete Reaction reagent_quality Check (Boc)₂O Quality & Age start->reagent_quality base_check Sufficient Base? start->base_check solubility_check Is Starting Material Fully Dissolved? start->solubility_check optimization_node If reaction is still slow, consider: start->optimization_node use_fresh_boc Use Fresh (Boc)₂O reagent_quality->use_fresh_boc No add_dmap Add Catalytic DMAP base_check->add_dmap No change_solvent Change Solvent/ Use Aqueous Conditions solubility_check->change_solvent No increase_temp Increase Temperature (40-50 °C) increase_time Increase Reaction Time optimization_node->increase_temp optimization_node->increase_time

Caption: Troubleshooting decision tree for low-yield Boc protection reactions.

References

Troubleshooting incomplete Fmoc deprotection of piperidine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc group deprotection, particularly in the context of piperidine-containing peptides and other difficult sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS.[1] This failure is critical because it prevents the subsequent coupling of the next amino acid. The primary consequence is the formation of "deletion sequences," which are peptides missing one or more amino acids.[1][2][3][4] These truncated impurities are often difficult to separate from the desired full-length peptide, leading to a complex crude product, reduced overall yield, and complicated purification.[1][3]

Q2: What is the standard protocol for Fmoc deprotection using piperidine?

A2: The most widely used method for removing the Fmoc group involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][5][6][7] A standard protocol typically involves a two-step process: an initial short treatment (e.g., 2-3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with fresh reagent to ensure the reaction goes to completion.[6][8][9] Thorough washing with DMF after deprotection is crucial to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

Q3: What are the primary indicators of incomplete Fmoc deprotection?

A3: Several methods can indicate incomplete Fmoc removal:

  • Qualitative Colorimetric Tests: The Kaiser test is a highly sensitive method for detecting free primary amines.[2][10] After the deprotection step, a negative result (yellow or colorless beads) suggests the Fmoc group is still attached, as a positive result (deep blue color) would indicate a free amine.[2][3][6]

  • UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[2][8][11] An abnormal absorbance curve, such as one that is unusually broad or fails to return to baseline, can signal slow or incomplete deprotection.[3]

  • HPLC & Mass Spectrometry: Analysis of a cleaved sample of the peptide is the most definitive method.[12] Incomplete deprotection will result in an HPLC chromatogram showing a peak for the desired peptide and a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[3][6] Mass spectrometry will confirm this impurity with a mass 222.24 Da higher than the target peptide, which is the mass of the Fmoc group.[3][6]

Q4: How does the peptide sequence affect Fmoc deprotection efficiency?

A4: The peptide sequence and structure can significantly impact deprotection efficiency. Key factors include:

  • Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine base from accessing the Fmoc group.[1][2]

  • Peptide Aggregation: Certain sequences, especially homo-oligopeptides (e.g., poly-leucine or poly-alanine), are prone to aggregation and the formation of secondary structures like β-sheets on the solid support.[1][13] This aggregation can prevent the penetration of reagents, leading to both incomplete deprotection and poor subsequent coupling.[13]

Q5: What are the most common side reactions during piperidine-based Fmoc deprotection?

A5: The most prevalent side reactions are aspartimide formation and diketopiperazine (DKP) formation.[6]

  • Aspartimide Formation: This base-catalyzed intramolecular cyclization occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, and can lead to a mixture of byproducts.[4][6][14]

  • Diketopiperazine (DKP) Formation: This side reaction is prominent at the dipeptide stage. The newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[6][12]

Troubleshooting Guide

Problem: My Kaiser test is negative or weak after the standard deprotection protocol.

A weak or negative Kaiser test is a primary indicator of inefficient Fmoc removal.[2] The following workflow and table outline the most common causes and their solutions.

G cluster_0 Troubleshooting Incomplete Fmoc Deprotection Start Incomplete Deprotection Suspected (e.g., weak/negative Kaiser test) CheckReagent Check Deprotection Reagent (20% Piperidine in DMF) Start->CheckReagent ReagentOK Reagent fresh & correct concentration? CheckReagent->ReagentOK FixReagent Action: Use fresh, high-quality piperidine. Ensure correct concentration. ReagentOK->FixReagent No CheckConditions Check Reaction Conditions ReagentOK->CheckConditions Yes Rerun Re-run Deprotection & Test FixReagent->Rerun ConditionsOK Sufficient time & temperature? CheckConditions->ConditionsOK FixConditions Action: Increase deprotection time. Ensure ambient temperature. ConditionsOK->FixConditions No CheckSequence Consider Sequence-Related Issues ConditionsOK->CheckSequence Yes FixConditions->Rerun Aggregation Aggregation or Steric Hindrance? CheckSequence->Aggregation AdvancedSolutions Implement Advanced Strategies Aggregation->AdvancedSolutions Yes Aggregation->Rerun No Solutions - Use stronger base (e.g., DBU) - Increase temperature - Use chaotropic agents AdvancedSolutions->Solutions Solutions->Rerun Complete Deprotection Complete Rerun->Complete

A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Problem SymptomCommon CauseRecommended Solution(s)
Negative/Weak Kaiser Test Degraded Reagent: Piperidine can degrade over time.Use fresh, high-quality piperidine for the deprotection solution.[2]
Incorrect Concentration: Standard is 20% piperidine in DMF.Ensure the solution is prepared correctly.[2]
Insufficient Time: "Difficult" sequences may require longer reaction times.Extend the deprotection time to 30-60 minutes or perform a second, fresh treatment.[2][3]
Low Temperature: Reactions below ambient temperature can be sluggish.Ensure the synthesis is running at a consistent room temperature.[2]
Persistent Deprotection Failure Peptide Aggregation: Formation of secondary structures hinders reagent access.Perform deprotection at an elevated temperature (e.g., 40-50°C) to disrupt aggregates.[2]
Steric Hindrance/Difficult Sequence: Bulky amino acids or inherent sequence properties impede deprotection.Replace piperidine with a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[2][15]

Problem: Standard piperidine treatment is failing for a difficult sequence. What are the alternatives?

When standard 20% piperidine in DMF is ineffective, several alternative reagents can be employed. The choice depends on the specific sequence and the nature of the difficulty.

Deprotection ReagentTypical Concentration & TimeAdvantagesDisadvantages
Piperidine 20% in DMF, 2 x 10-15 minWell-established, effective for most sequences.Can be ineffective for aggregated or sterically hindered sequences. Can promote aspartimide formation.[14]
4-Methylpiperidine (4-MePip) 20% in DMFAs effective as piperidine; not a controlled substance.[16]Similar potential for side reactions as piperidine.[16]
DBU/Piperidine 2% DBU, 2-5% Piperidine in DMF, 2 x 5-10 minFaster deprotection, effective for hindered sequences.[6][15] Can suppress DKP formation.[6]DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[6][15]
Pyrrolidine 20% (v/v) in various solventsCan be effective in less polar, "greener" solvents where piperidine is inefficient.May increase side-product formation (DKP, aspartimide) in prone sequences.[17]

Key Experimental Protocols

Protocol: Kaiser Test (Qualitative)

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.[2][10]

  • Reagents:

    • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[2] (Caution: KCN is highly toxic. Handle with appropriate safety measures in a fume hood).[10]

    • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[10][18]

    • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[10][18]

  • Procedure:

    • Place a small sample of resin beads (10-15 beads) in a small test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the tube at 100-110°C for 5 minutes.[18]

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

ObservationInterpretation
Intense Blue Beads and SolutionPositive Result: Free primary amines are present (successful deprotection).[2]
Yellow/Colorless Beads and SolutionNegative Result: No free primary amines detected (incomplete deprotection).[2][6]
Blue Beads, Colorless SolutionIncomplete: Deprotection is partial. Recouple or extend deprotection time.[2]
Protocol: UV-Vis Spectrophotometry Monitoring

This method quantifies the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm, to monitor the extent of Fmoc removal in real-time.[2][8]

G cluster_0 UV-Vis Monitoring Workflow Resin Fmoc-Peptide-Resin Deprotection Add 20% Piperidine/DMF Agitate (e.g., 3 min) Resin->Deprotection Drain1 Drain Filtrate (Fraction 1) Deprotection->Drain1 Deprotection2 Add Fresh 20% Piperidine/DMF Agitate (e.g., 10-15 min) Drain1->Deprotection2 Combine Combine & Dilute Filtrates in Volumetric Flask Drain1->Combine Drain2 Drain Filtrate (Fraction 2) Deprotection2->Drain2 Drain2->Combine Measure Measure Absorbance at ~301 nm Combine->Measure Analyze Analyze Data (Confirm reaction completion) Measure->Analyze

Workflow for UV-Vis monitoring of Fmoc deprotection in SPPS.
  • Procedure:

    • During the synthesis, set the spectrophotometer to measure absorbance at approximately 301 nm.[5]

    • Use the 20% piperidine in DMF solution as a blank to zero the instrument.[5][8]

    • Collect the filtrate (effluent) from the first and second deprotection steps in a volumetric flask of a known volume.[8]

    • Dilute the collected solution to the mark with DMF and mix thoroughly.

    • Measure the absorbance of the solution using a quartz cuvette. The absorbance should plateau, indicating the reaction is complete.

Protocol: HPLC Analysis for Peptide Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the crude peptide after cleavage from the resin.[19][20]

  • Sample Preparation:

    • Cleave a small amount of the peptide-resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).[21]

    • Precipitate the peptide with cold diethyl ether and dry the crude product.[21]

    • Dissolve the peptide in a suitable solvent, often water or acetonitrile with 0.1% TFA.[19][20]

    • Filter the sample through a 0.22 µm or 0.45 µm membrane to remove particulates before injection.[19]

  • Chromatography:

    • Column: A reverse-phase C18 column is most common for peptide analysis.[20]

    • Mobile Phase: A typical gradient involves:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: A common gradient runs from 5% to 60% Solvent B over 20-30 minutes.[20]

    • Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[20]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • An incomplete deprotection will be evident as a distinct, later-eluting peak corresponding to the Fmoc-peptide.

    • Calculate purity by dividing the area of the main product peak by the total area of all peaks.[19][20]

References

Technical Support Center: Alpha-Functionalized Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of alpha-functionalized piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful and efficient synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when attempting α-functionalization of piperidines?

A1: The most prevalent side reactions include over-alkylation at the nitrogen atom, leading to the formation of quaternary ammonium salts, especially with reactive alkylating agents.[1][2] Another significant challenge is achieving regioselectivity, with potential for functionalization at other positions on the piperidine ring (β or γ).[2] For metal-catalyzed reactions, competing reactions such as hydrodehalogenation or bis-arylation can also occur.[1]

Q2: How can I improve the regioselectivity of C-H functionalization to favor the α-position?

A2: Achieving site-selectivity is a primary challenge in piperidine functionalization. A common and effective strategy is the use of directing groups attached to the piperidine nitrogen.[1] Groups like amides, carbamates (e.g., Boc), and sulfonamides can direct functionalization specifically to the C2 position.[1] The choice of catalyst and the steric bulk of the protecting group can also influence the position of functionalization.[1] For instance, some methods utilize N-fused bicyclo α-hydroxy-β-lactams as masked nucleophiles for the α-functionalization of piperidines under mild, visible light conditions.[3]

Q3: My N-arylation reaction for α-functionalization is giving low yields. What are the likely causes and solutions?

A3: Low yields in N-arylation reactions often stem from catalyst deactivation or competing side reactions.[1] Key factors to investigate include ensuring the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1] The choice of phosphine ligand and base is also critical and often substrate-dependent; experimenting with different combinations can significantly improve yields.[1] Additionally, using a slight excess of the piperidine starting material relative to the aryl halide can help minimize the formation of N,N'-bis-arylated byproducts.[1]

Q4: I'm observing a yellow tint in my piperidine starting material. Can I still use it?

A4: A yellow color in piperidine is typically due to oxidation products.[4] While it might not affect the outcome of all reactions, for high-purity applications and sensitive catalytic processes, purification is recommended. The most effective method to remove these colored impurities is distillation.[4] To prevent future discoloration, store purified piperidine under an inert atmosphere, protected from light and heat.[4]

Q5: What are the best practices for purifying my final α-functionalized piperidine product?

A5: The purification strategy depends on the properties of your compound. For basic piperidine derivatives, column chromatography on silica gel often requires the addition of a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent streaking.[2][5] Acid-base extraction is another powerful technique. The basic product can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basification of the aqueous layer.[2][5] If your product is a solid, crystallization can be an excellent method for achieving high purity.[5]

Troubleshooting Guides

Issue 1: Low Yield in α-C-H Functionalization Reactions
Possible Cause Troubleshooting Step
Inactive Catalyst For catalytic hydrogenations of pyridines to piperidines (a common precursor), the catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities. Use fresh, high-purity catalyst and ensure starting materials and solvents are free from potential poisons like sulfur compounds.[5]
Suboptimal Reaction Temperature Temperature can significantly impact reaction rate and selectivity. Experiment with a range of temperatures. Some reactions require heating to overcome activation energy, while others need lower temperatures to prevent side reactions.[5]
Incorrect Directing Group The choice of directing group on the nitrogen is crucial for C-H activation. If yields are low, consider screening different directing groups (e.g., amides, carbamates) that are known to be effective for the specific type of functionalization you are attempting.[1]
Atmospheric Contamination Many organometallic catalysts used in C-H functionalization are sensitive to air and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step
Over-alkylation at Nitrogen During N-alkylation, the formation of a quaternary ammonium salt is a common side reaction.[1] To favor mono-alkylation, use a slow addition of the alkylating agent to an excess of the piperidine.[2] Using a less reactive alkylating agent or a sterically hindered base can also improve selectivity.[2]
Mixture of Regioisomers (α, β, γ) To enhance selectivity for the α-position, employ a directing group on the piperidine nitrogen.[1] Bulky protecting groups can sterically hinder the α-position, sometimes favoring functionalization at other sites, so the choice of protecting group is critical.[1]
Poor Stereoselectivity In reactions where a new stereocenter is formed, the choice of catalyst and reaction conditions can influence the stereochemical outcome. For cycloaddition reactions leading to piperidines, using cyclic dienes can often lead to higher diastereoselectivities.[4] Lowering the reaction temperature can also enhance diastereoselectivity.[2]

Quantitative Data Summary

Table 1: Comparison of Conditions for Mono-N-Alkylation of Piperidine

Parameter Condition A Condition B Condition C Outcome
Addition of Alkylating Agent Rapid AdditionSlow, Dropwise AdditionSyringe Pump AdditionSlow addition significantly increases the yield of the mono-alkylated product by maintaining an excess of the piperidine nucleophile.[2]
Stoichiometry (Piperidine:Alkyl Halide) 1:11.2:11.5:1Increasing the excess of piperidine favors mono-alkylation over di-alkylation.
Base NaHK₂CO₃DIPEA (Hünig's base)A non-nucleophilic, sterically hindered base like DIPEA can minimize side reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Directed α-Lithiation and Functionalization

This protocol is based on the well-established method of directed metalation, a powerful tool for α-functionalization.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere of argon, dissolve N-Boc-piperidine (1.0 eq) in anhydrous diethyl ether or THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add s-BuLi (1.2 eq) dropwise via syringe. The solution is typically stirred at this temperature for 3-5 hours.

  • Transmetalation (Optional but often beneficial for cross-coupling): For subsequent Negishi-type cross-coupling, a solution of anhydrous ZnCl₂ (1.2 eq) in THF is added dropwise at -78 °C, and the mixture is allowed to warm to room temperature.

  • Electrophilic Quench/Cross-Coupling: The electrophile (e.g., an aryl halide for cross-coupling with a palladium catalyst and ligand) is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Photocatalytic α-Arylation of N-Aryl Piperidines

This protocol outlines a modern approach using photoredox catalysis.

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the N-aryl piperidine (1.0 eq), the electron-deficient cyano(hetero)arene (1.5 eq), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., NaOAc, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., DMF or DMSO).

  • Irradiation: The vial is sealed and placed in a photoreactor and irradiated with blue LEDs at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the α-arylated piperidine product.

Visualizations

troubleshooting_workflow start Low Yield of α-Functionalized Piperidine check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity/Choice start->check_catalyst purify_sm Purify Starting Materials (e.g., Distillation) check_purity->purify_sm optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp inert_atmosphere Ensure Strictly Inert Atmosphere check_conditions->inert_atmosphere screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts rerun_reaction Re-run Optimized Reaction purify_sm->rerun_reaction optimize_temp->rerun_reaction inert_atmosphere->rerun_reaction screen_catalysts->rerun_reaction selectivity_decision_tree start Poor Selectivity in Piperidine Functionalization regio_issue Problem: Regioselectivity (α vs. β/γ) start->regio_issue Positional Isomers stereo_issue Problem: Stereoselectivity start->stereo_issue Diastereomers/ Enantiomers overalkylation_issue Problem: Over-alkylation start->overalkylation_issue Multiple Alkylations use_dg Solution: Employ a Directing Group (e.g., Boc) regio_issue->use_dg optimize_catalyst Solution: Optimize Catalyst and Ligands stereo_issue->optimize_catalyst slow_addition Solution: Slow Addition of Alkylating Agent overalkylation_issue->slow_addition outcome Improved Selectivity use_dg->outcome optimize_catalyst->outcome slow_addition->outcome

References

Technical Support Center: Purification of Boc-Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-protected piperidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Boc-protected piperidine derivatives in a question-and-answer format.

Issue 1: Tailing peaks and poor separation during silica gel column chromatography.

  • Question: Why are my Boc-protected piperidine derivatives tailing on the silica gel column, leading to poor separation and broad peaks?

  • Answer: Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly through the column.[1]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your eluent to minimize the interaction between your compound and the silica gel.[1]

      • Triethylamine (TEA): A commonly used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[1]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.[1]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Utilize a pre-treated silica gel where the acidic silanol groups are already neutralized.[1]

      • Alumina (Basic or Neutral): Consider using basic or neutral alumina as an alternative stationary phase for the purification of basic compounds.[1]

    • Reverse-Phase Chromatography: For less polar compounds, reverse-phase chromatography on a C18 column can be a good alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Issue 2: Product is an oil and difficult to crystallize.

  • Question: My Boc-protected piperidine derivative is an oil after purification. How can I induce crystallization?

  • Answer: The oily nature of a purified compound can be due to residual solvents or inherent properties of the molecule. Several techniques can be employed to induce crystallization.

  • Troubleshooting Steps:

    • Remove Residual Solvents: Heat the product under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any remaining solvent.[2]

    • Solvent-Antisolvent Method: Dissolve the oily product in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble until the solution becomes turbid. This can induce precipitation and crystal formation.[3]

    • Seed Crystals: If you have a small amount of solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.[4]

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Allowing the solvent to evaporate slowly over several days can promote the growth of high-quality crystals.[3]

Issue 3: Presence of unreacted di-tert-butyl dicarbonate (Boc₂O) in the final product.

  • Question: How can I remove unreacted Boc₂O from my reaction mixture?

  • Answer: Excess Boc₂O is a common impurity in Boc protection reactions. It can be removed through various work-up and purification procedures.

  • Troubleshooting Steps:

    • Aqueous Work-up: During the work-up, washing the organic layer with a basic solution like saturated aqueous sodium bicarbonate can help to hydrolyze and remove some of the unreacted Boc₂O.

    • Chromatography: Boc₂O is generally less polar than the Boc-protected piperidine derivative and can often be separated by flash column chromatography.[5][6]

    • Scavenger Resins: Polymer-supported trisamine can be used to scavenge excess Boc₂O from the reaction mixture.[7]

Issue 4: Accidental deprotection of the Boc group during purification.

  • Question: I am losing my Boc protecting group during purification. What could be the cause and how can I prevent it?

  • Answer: The Boc group is labile to acidic conditions.[8][9][10] Accidental deprotection can occur if the compound is exposed to acidic environments during work-up or chromatography.

  • Troubleshooting Steps:

    • Avoid Acidic Conditions: Ensure that all solutions and materials used during work-up and purification are neutral or basic. Avoid acidic washes if possible.

    • Neutralize After Acidic Wash: If an acidic wash is necessary, immediately follow it with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[11]

    • Buffered Silica Gel: Consider using silica gel that has been buffered with a base like triethylamine to prevent on-column deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for Boc-protected piperidine derivatives?

A1: The most common purification techniques are:

  • Flash Column Chromatography: Widely used for separating the desired product from impurities.[12] The choice of stationary phase (silica gel, alumina) and mobile phase is crucial for successful separation.[1]

  • Crystallization/Recrystallization: An effective method for obtaining highly pure solid products.[3] This technique relies on the differential solubility of the compound in a given solvent at different temperatures.[3]

  • Acid-Base Extraction: This technique is useful for separating acidic or basic impurities from the neutral Boc-protected piperidine derivative.[13][14]

Q2: What are some common impurities found after the synthesis of Boc-protected piperidine derivatives?

A2: Common impurities include:

  • Unreacted starting materials (the parent piperidine derivative).

  • Excess di-tert-butyl dicarbonate (Boc₂O).[2]

  • Byproducts from the reaction, such as di-Boc protected piperidine.

  • N-oxides, which can form from the oxidation of the piperidine nitrogen.[15][16]

Q3: How can I choose the right solvent system for recrystallizing my Boc-protected piperidine derivative?

A3: The ideal solvent for recrystallization should dissolve the compound poorly at room temperature but completely upon heating.[3] You can perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexanes) to identify a suitable single solvent or a two-solvent system (a "good" solvent and a "poor" solvent).[3]

Q4: Can I use an acid-base extraction to purify my Boc-protected piperidine derivative?

A4: Yes, an acid-base extraction can be used to remove acidic or basic impurities. The Boc-protected piperidine is generally neutral and will remain in the organic layer, while acidic impurities can be extracted into an aqueous basic solution, and basic impurities can be extracted into an aqueous acidic solution.[14] However, be cautious with strong acids as they can cleave the Boc group.[8]

Data Presentation

Table 1: Common Solvents for Column Chromatography of Boc-Piperidine Derivatives

Solvent System (v/v)Typical ApplicationReference
Ethyl acetate/HexaneGeneral purification of moderately polar derivatives.
Dichloromethane/MethanolFor more polar derivatives.[17]
Petroleum ether/Ethyl acetatePurification of less polar derivatives.[18]

Table 2: Recommended Basic Modifiers for Column Chromatography

ModifierConcentration (v/v)PurposeReference
Triethylamine (TEA)0.1 - 1%Reduces peak tailing of basic compounds on silica gel.[1]
Ammonia (7N in Methanol)1 - 2%Effective for strongly basic compounds.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Boc-Protected Piperidine Derivative

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Boc-Protected Piperidine Derivative

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent to completely dissolve the compound.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[13]

  • Acidic Wash (to remove basic impurities): Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this step if necessary.

  • Basic Wash (to remove acidic impurities): Add a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to the separatory funnel.[13] Shake and separate the layers.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product chromatography Column Chromatography start->chromatography crystallization Recrystallization start->crystallization extraction Acid-Base Extraction start->extraction analysis Purity & Structural Analysis (TLC, NMR, LC-MS) chromatography->analysis crystallization->analysis extraction->analysis product Pure Boc-Protected Piperidine Derivative analysis->product troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution problem Impure Product oily Oily Product problem->oily tailing Tailing in Chromatography problem->tailing deprotection Loss of Boc Group problem->deprotection crystallize Induce Crystallization oily->crystallize modify_mobile Modify Mobile Phase (add base) tailing->modify_mobile avoid_acid Avoid Acidic Conditions deprotection->avoid_acid

References

Technical Support Center: Scale-Up Synthesis of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of functionalized piperidines.

Troubleshooting Guides

Problem 1: Low Yield or Stalled Reaction

Question: My reaction to synthesize a functionalized piperidine is giving a low yield or appears to have stalled. What are the potential causes and how can I troubleshoot this?

Answer: Low yields or stalled reactions during the scale-up of piperidine synthesis can stem from several factors, often exacerbated by the change in scale. Here is a systematic approach to identify and resolve the issue:

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield / Stalled Reaction reagent_quality 1. Verify Reagent & Solvent Quality start->reagent_quality reaction_conditions 2. Review Reaction Conditions reagent_quality->reaction_conditions Reagents OK solution Implement Corrective Actions reagent_quality->solution Impurity Detected (e.g., moisture, oxidation) mixing 3. Assess Mixing Efficiency reaction_conditions->mixing Conditions Correct reaction_conditions->solution Deviation Found (Temp, Pressure, Time) catalyst 4. Evaluate Catalyst Activity mixing->catalyst Mixing Adequate mixing->solution Dead Zones / Poor Mass Transfer side_reactions 5. Identify Potential Side Reactions catalyst->side_reactions Catalyst Active catalyst->solution Deactivation / Poisoning side_reactions->solution Side Reaction Identified Stereoselectivity start Poor Stereoselectivity catalyst Optimize Catalyst/Ligand start->catalyst conditions Adjust Reaction Conditions (Temp, Solvent, Conc.) catalyst->conditions No Improvement result Improved Stereoselectivity catalyst->result Successful substrate Modify Substrate (Protecting/Directing Groups) conditions->substrate Still Not Optimal conditions->result Successful substrate->result Successful HydrogenationWorkflow start Start: Substituted Pyridine reactor_setup 1. Reactor Setup: Add pyridine and solvent (acetic acid) start->reactor_setup catalyst_addition 2. Catalyst Addition: Add PtO₂ (1-5 mol%) reactor_setup->catalyst_addition hydrogenation 3. Hydrogenation: Pressurize with H₂ and stir (4-24h) catalyst_addition->hydrogenation workup 4. Work-up: Vent H₂, filter catalyst, remove solvent hydrogenation->workup purification 5. Purification: (Distillation, Crystallization, or Chromatography) workup->purification product End: Functionalized Piperidine purification->product

Technical Support Center: Synthesis of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate."

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on a common two-step synthetic route: the oxidation of tert-butyl 3-hydroxypiperidine-1-carboxylate to tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, followed by a methylenation reaction.

dot

Synthesis_Workflow Synthetic Workflow and Troubleshooting Points start_end start_end process process trouble trouble product product A Start: Tert-butyl 3-hydroxypiperidine-1-carboxylate B Step 1: Oxidation A->B C Intermediate: Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate B->C T1 Low yield or incomplete reaction B->T1 T2 Formation of over-oxidation or degradation products B->T2 D Step 2: Methylenation (e.g., Wittig or Peterson Olefination) C->D E Target Molecule: Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate D->E T3 Low yield of target molecule D->T3 T4 Presence of starting material D->T4 T5 Formation of rearranged byproducts D->T5

Caption: A high-level overview of the synthetic workflow with key troubleshooting points.

Step 1: Oxidation of Tert-butyl 3-hydroxypiperidine-1-carboxylate

Q1: My oxidation reaction to form tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is showing low yield and incomplete conversion of the starting material. What are the possible causes and solutions?

A1: Low yields and incomplete reactions in the oxidation of N-Boc-3-hydroxypiperidine are common issues. Here are some potential causes and troubleshooting steps:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Ensure you are using a sufficient excess of the oxidant. For Swern or Dess-Martin periodinane (DMP) oxidations, a 1.5 to 2-fold excess is often recommended.

  • Reaction Temperature: Temperature control is critical, especially for Swern-type oxidations which are typically run at low temperatures (-78 °C). Deviation from the optimal temperature can lead to decomposition of the activated intermediate.

  • Moisture Contamination: Anhydrous conditions are essential for many oxidation reactions. Ensure all glassware is thoroughly dried and solvents are anhydrous. Moisture can quench the activated oxidant.

  • Purity of Starting Material: Impurities in the starting alcohol can interfere with the reaction. Ensure your tert-butyl 3-hydroxypiperidine-1-carboxylate is of high purity.

ParameterRecommended Condition
Oxidant (Swern) Oxalyl chloride (1.5 eq.), DMSO (2.0 eq.)
Oxidant (DMP) Dess-Martin Periodinane (1.5 eq.)
Temperature (Swern) -78 °C to -60 °C
Solvent Anhydrous Dichloromethane (DCM)

Q2: I am observing the formation of unexpected byproducts during the oxidation step. What could these be and how can I minimize them?

A2: The formation of byproducts is often related to the choice of oxidant and reaction conditions.

  • Over-oxidation: Stronger oxidizing agents like Jones reagent can lead to over-oxidation or ring cleavage. Milder, more selective reagents like DMP or a Swern oxidation are generally preferred.

  • Epimerization: The stereocenter at the 3-position can be susceptible to epimerization under certain conditions, particularly if the reaction is run for extended periods or at higher temperatures. It is advisable to monitor the reaction by TLC and work it up as soon as the starting material is consumed.

  • Side reactions with the Boc-protecting group: While generally stable, harsh acidic or basic conditions can lead to the cleavage of the Boc group. Ensure the workup procedure is neutral or mildly acidic/basic.

Step 2: Methylenation of Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Q3: My Wittig reaction to introduce the methylene group is resulting in a low yield of the desired product, with a significant amount of the starting ketone remaining. What should I investigate?

A3: Low conversion in a Wittig reaction can be attributed to several factors, especially given the presence of a hydroxyl group.

  • Ylide Generation: Incomplete formation of the phosphonium ylide is a common issue. Ensure the base used is strong enough to deprotonate the phosphonium salt and that the reaction is carried out under strictly anhydrous conditions. The color change associated with ylide formation (often deep orange or red) can be an indicator of its successful generation.

  • Reaction with the Hydroxyl Group: The Wittig reagent is a strong base and can deprotonate the free hydroxyl group on your starting material. This consumes the ylide and renders the substrate less electrophilic.

    • Solution 1: Use of Excess Reagent: Employing an excess of the Wittig reagent (e.g., 2-3 equivalents) can compensate for the amount consumed by the hydroxyl group.

    • Solution 2: Protection of the Hydroxyl Group: Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the Wittig reaction can significantly improve yields. The protecting group can then be removed in a subsequent step.

  • Steric Hindrance: While less of a concern for methylenation, steric hindrance around the carbonyl group can slow down the reaction.

dot

Wittig_Side_Reaction Troubleshooting the Wittig Reaction reactant reactant reagent reagent intermediate intermediate product product side_product side_product issue issue A Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate C Desired Reaction E Side Reaction: Acid-Base B Methyltriphenylphosphonium ylide (Ph3P=CH2) D Target Product C->D F Deprotonated Substrate (less reactive) E->F G Methyltriphenylphosphonium salt E->G H Low Yield F->H G->H

Caption: Depiction of the desired Wittig reaction versus the competing acid-base side reaction.

Q4: I am observing an unexpected isomer in the final product after methylenation. What could be the cause?

A4: The formation of an isomeric byproduct could be due to an allylic rearrangement. The desired product is a tertiary allylic alcohol. Under certain conditions (e.g., acidic workup, prolonged heating), this can undergo a rearrangement to form a more stable isomer.

  • Control of Workup Conditions: Ensure the reaction workup is performed under neutral or mildly basic conditions and at low temperatures to prevent acid-catalyzed rearrangement.

  • Purification Strategy: Purification by column chromatography on silica gel can sometimes induce rearrangement due to the acidic nature of the silica. Using deactivated silica gel (by adding a small amount of triethylamine to the eluent) can mitigate this issue.

Side ProductPotential CauseMitigation Strategy
Rearranged Allylic Alcohol Acidic workup or purification conditionsNeutral or mildly basic workup; use of deactivated silica gel for chromatography.
Epimer at C3 Harsh reaction conditionsUse mild reagents and monitor reaction closely to avoid prolonged reaction times.

Frequently Asked Questions (FAQs)

Q5: What is a plausible synthetic route for this compound?

A5: A common and effective synthetic route starts from commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate. This is a two-step process:

  • Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to yield tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

  • Methylenation: The ketone is then converted to the methylene group using a Wittig reaction with methyltriphenylphosphonium bromide and a strong base, or a Peterson olefination.

Q6: Which methylenation method is preferred, Wittig or Peterson olefination?

A6: Both the Wittig reaction and Peterson olefination are effective for the methylenation of ketones.

  • Wittig Reaction: This is a very common and reliable method. A potential drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.

  • Peterson Olefination: This method can also be highly effective. A key advantage is that the silyl byproduct is often more easily removed than triphenylphosphine oxide. The reaction conditions can be tuned to control the stereochemistry of the resulting alkene, although this is not a factor for methylenation.

The choice between the two often comes down to reagent availability, familiarity with the procedure, and ease of purification in a specific laboratory setting.

Q7: How can I purify the final product, this compound?

A7: Purification is typically achieved by flash column chromatography on silica gel. As mentioned in Q4, due to the potential for acid-catalyzed rearrangement of the allylic alcohol product, it is advisable to use a mobile phase containing a small amount of a neutral-izing agent, such as 0.1-1% triethylamine, in your eluent system (e.g., ethyl acetate/hexanes).

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (via Swern Oxidation)

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.0 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound (via Wittig Reaction)

  • To a suspension of methyltriphenylphosphonium bromide (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide (2.0 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an eluent containing 0.5% triethylamine.

Technical Support Center: Overcoming Solubility Issues of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with piperidine intermediates in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: My piperidine intermediate is poorly soluble in my desired reaction solvent.

  • Question: I am trying to run a reaction, but my piperidine intermediate will not dissolve in the chosen organic solvent. What are my initial steps?

  • Answer:

    • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your piperidine intermediate using appropriate analytical methods (e.g., NMR, LC-MS).

    • Solvent Screening: The principle of "like dissolves like" is a good starting point. Piperidine itself is a polar molecule, soluble in a wide range of organic solvents except for nonpolar ones like hexane.[1] However, the solubility of its derivatives is highly dependent on the nature of the substituents. A systematic solvent screening is recommended. Test solubility in a range of solvents with varying polarities (e.g., polar aprotic: DMSO, DMF, acetonitrile, acetone, THF; polar protic: ethanol, methanol; and nonpolar: toluene, heptane).[2][3][4]

    • Temperature Adjustment: Gently heating the mixture can increase the solubility of your compound. However, be cautious as excessive heat can lead to degradation, especially for thermally labile intermediates.

    • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution of the intermediate.

Issue 2: My piperidine intermediate precipitates out of solution during the reaction.

  • Question: My piperidine intermediate initially dissolved, but as the reaction progressed, a precipitate formed. What could be the cause and how can I fix it?

  • Answer:

    • Change in Polarity: The polarity of the reaction mixture may be changing as reactants are consumed and products are formed. Your intermediate or product may be insoluble in the final reaction mixture.

      • Solution: Consider using a co-solvent system. Adding a co-solvent in which your intermediate and product are more soluble can maintain homogeneity throughout the reaction.[5]

    • Reaction with Solvent: Some reactive piperidine intermediates, such as acyl azides or acyl chlorides, can react with protic solvents like alcohols, leading to decomposition and precipitation.[4]

      • Solution: Ensure your solvent is inert to your reactants. Switch to a polar aprotic solvent if you suspect a reaction with a protic solvent.

    • Salt Formation: If your reaction generates an acidic or basic byproduct, it could react with your piperidine intermediate to form a less soluble salt.

      • Solution: Add a non-reactive scavenger or base/acid to neutralize the byproduct as it is formed.

Issue 3: I am struggling to dissolve a basic piperidine intermediate for purification by chromatography.

  • Question: My crude piperidine intermediate is a basic compound and is proving difficult to dissolve in the solvent system for column chromatography. What can I do?

  • Answer:

    • Acidification: For basic piperidine intermediates, adding a small amount of a suitable acid (e.g., acetic acid, formic acid) to the mobile phase can protonate the piperidine nitrogen, forming a more polar and soluble salt. This is a common technique in reverse-phase HPLC.

    • Co-solvent System: Use a stronger, more polar co-solvent in your loading solvent mixture. For example, a small amount of DMSO or DMF can be used to dissolve the crude material before adsorbing it onto silica for loading onto the column. Be mindful that these strong solvents can affect the separation if used in large quantities.

    • Alternative Purification: If solubility remains a major issue for chromatography, consider alternative purification techniques such as crystallization or salt formation followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why are some piperidine intermediates so poorly soluble in organic solvents?

A1: The solubility of piperidine intermediates is influenced by several factors. While piperidine itself is soluble in many organic solvents, its derivatives can exhibit poor solubility due to:

  • High Crystallinity: Strong intermolecular forces in the crystal lattice (high lattice energy) can make it difficult for solvent molecules to break the crystal structure apart.

  • Low Polarity: The presence of large, nonpolar substituents on the piperidine ring can decrease its overall polarity, reducing its affinity for polar organic solvents.

  • Hydrogen Bonding: The ability of the piperidine nitrogen to participate in hydrogen bonding plays a significant role in its solubility. Substituents that hinder this interaction can reduce solubility.

Q2: What is the most effective general strategy to improve the solubility of a novel piperidine intermediate?

A2: A multi-step approach is often the most effective:

  • Solvent and Temperature Screening: This is the simplest and most direct method to find a suitable solvent system.

  • pH Adjustment (for ionizable intermediates): Since most piperidine intermediates are basic, forming a salt by adding an acid is a very powerful technique to dramatically increase solubility in polar solvents.[6] A pKa difference of at least 2 pH units between the drug and the counterion is generally recommended for stable salt formation.[6]

  • Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium to better match that of the solute.[5]

  • Advanced Techniques: If the above methods are insufficient, consider more advanced strategies like forming solid dispersions or inclusion complexes with cyclodextrins.[7]

Q3: Can I use a very strong solvent like DMSO or DMF for my reaction?

A3: Yes, DMSO and DMF are excellent polar aprotic solvents that can dissolve a wide range of compounds. However, there are some considerations:

  • Reactivity: Ensure that DMSO or DMF will not react with your starting materials or reagents. For example, DMSO can interfere with some amide coupling reactions.[8]

  • Work-up: These solvents are high-boiling and can be difficult to remove during the work-up procedure. Extraction with a less polar solvent and washing with water or brine is a common method to remove them.

  • Product Isolation: The high solubility of your product in these solvents might make its crystallization or precipitation more challenging.

Q4: How do I choose a suitable counterion for salt formation to improve the solubility of my basic piperidine intermediate?

A4: The selection of a counterion should be based on:

  • pKa: As a general rule, for a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the protonated base to ensure stable salt formation.[6]

  • Desired Properties: Different counterions can impart different properties to the salt, such as crystallinity, hygroscopicity, and stability.

  • Pharmaceutical Acceptability: If the intermediate is for drug development, the counterion must be pharmaceutically acceptable.

Q5: What are solid dispersions and how do they improve solubility?

A5: A solid dispersion is a system where a poorly soluble compound (the drug) is dispersed in a solid, hydrophilic carrier or matrix. They enhance solubility primarily by:

  • Reducing Particle Size: The drug is dispersed at a molecular or amorphous level, increasing the surface area for dissolution.

  • Increased Wettability: The hydrophilic carrier improves the wetting of the drug particles.

  • Amorphous State: The drug is often in a high-energy amorphous state, which has a higher apparent solubility than its crystalline form.

Data Presentation

Table 1: Predicted Qualitative Solubility of Piperidine Intermediates in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar AproticAcetone, Acetonitrile, THF, DMFHighGood solvation of both the piperidine ring and any polar functional groups.[4]
HalogenatedDichloromethane (DCM), ChloroformModerate to HighCapable of dissolving moderately polar compounds.
AromaticToluene, BenzeneLow to ModerateThe nonpolar aromatic ring can interact with the piperidine backbone.[4]
EthersDiethyl etherModerateEthers are good solvents for a range of organic compounds.
AlcoholsMethanol, EthanolHigh (but potentially reactive)Good solvents for polar compounds, but can react with sensitive functional groups.[4]
NonpolarHexane, CyclohexaneLowPiperidine and its polar derivatives have limited solubility in nonpolar aliphatic solvents.[4]

Note: This table provides a general prediction. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a piperidine intermediate in a given organic solvent.

Materials:

  • Piperidine intermediate

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer at a constant temperature

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of the piperidine intermediate to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved intermediate in the filtrate using a pre-calibrated analytical method.

  • Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Small-Scale Salt Formation for Solubility Enhancement

This protocol describes a general method for forming a salt of a basic piperidine intermediate to improve its solubility.

Materials:

  • Basic piperidine intermediate

  • Selected acid (e.g., HCl in a suitable solvent, acetic acid, methanesulfonic acid)

  • A suitable solvent in which the free base has low solubility but the salt is expected to be soluble (e.g., isopropanol, ethyl acetate, diethyl ether).

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the basic piperidine intermediate in a minimal amount of the chosen solvent.

  • Slowly add a stoichiometric amount (1.0 equivalent) of the selected acid solution dropwise while stirring.

  • If a precipitate forms, this is likely the desired salt. If no precipitate forms, the salt may be soluble in the chosen solvent. In this case, the solvent can be slowly evaporated, or an anti-solvent (a solvent in which the salt is insoluble) can be added to induce precipitation.

  • Stir the resulting slurry at room temperature for a period (e.g., 1-2 hours) to allow for complete salt formation.

  • Collect the solid salt by filtration and wash it with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • Confirm salt formation using analytical techniques (e.g., NMR, IR, melting point).

  • Test the solubility of the newly formed salt in various organic solvents using Protocol 1.

Mandatory Visualization

G Troubleshooting Workflow for Poor Solubility of Piperidine Intermediates cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome start Poorly Soluble Piperidine Intermediate purity Verify Purity (NMR, LC-MS) start->purity solvent_screen Systematic Solvent Screen (Polar Aprotic, Polar Protic, Nonpolar) purity->solvent_screen temp_sonication Temperature Adjustment & Sonication solvent_screen->temp_sonication ph_adjust pH Adjustment / Salt Formation (for ionizable intermediates) temp_sonication->ph_adjust If still insoluble cosolvent Co-solvent System temp_sonication->cosolvent If still insoluble solid_dispersion Solid Dispersion ph_adjust->solid_dispersion If insufficient improvement success Solubility Issue Resolved ph_adjust->success cosolvent->solid_dispersion If insufficient improvement cosolvent->success cyclodextrin Cyclodextrin Complexation solid_dispersion->cyclodextrin If necessary solid_dispersion->success structural_mod Structural Modification cyclodextrin->structural_mod Last resort cyclodextrin->success structural_mod->success

Caption: A logical workflow for troubleshooting solubility issues of piperidine intermediates.

References

Technical Support Center: Optimizing Catalyst Performance in Piperidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst performance in piperidine ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the piperidine ring?

A1: The most prevalent and industrially significant method is the catalytic hydrogenation of pyridine precursors. This typically involves heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Raney Nickel under a hydrogen atmosphere.[1] Other notable methods include transfer hydrogenation, where a hydrogen donor molecule like formic acid is used, and various cyclization reactions, such as the intramolecular hydroamination of unactivated alkenes.[1][2]

Q2: My piperidine synthesis is resulting in a very low yield. What are the likely causes?

A2: Low yields in piperidine synthesis can be attributed to several factors. Key areas to investigate include:

  • Inactive Catalyst: The catalyst may be poisoned by impurities (e.g., sulfur compounds) from starting materials or solvents, or it may have lost activity over time.[3][4]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice significantly impact reaction efficiency.[3][4]

  • Product Inhibition: The piperidine product itself can act as a poison to the catalyst by strongly adsorbing to its active sites.[5]

  • Steric Hindrance: Bulky substituents on the starting materials can impede the desired transformation.[3]

Q3: What are the primary indicators of catalyst poisoning in my reaction?

A3: The main symptoms of catalyst poisoning include a noticeable decrease in the reaction rate, incomplete conversion of the starting material even after extended reaction times, and a change in selectivity, leading to the formation of unexpected byproducts.[5] You might also find that harsher reaction conditions (higher temperature or pressure) are needed to achieve the same level of conversion.[5]

Q4: How can I improve the diastereoselectivity of my piperidine synthesis?

A4: Achieving high diastereoselectivity is a common challenge. Strategies to improve it include:

  • Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome of the reaction.[4]

  • Chiral Ligands and Catalysts: For asymmetric synthesis, the use of chiral ligands and catalysts is a primary approach to control stereoselectivity.[6]

  • Reaction Conditions: Optimizing temperature and solvent can favor the formation of a specific diastereomer.

Q5: Is it necessary to protect the piperidine nitrogen during synthesis?

A5: Protecting the piperidine nitrogen, often with a Boc or Cbz group, is highly recommended, especially when using reagents that can react with a basic nitrogen atom.[4] This prevents side reactions and can be removed in a subsequent step if the free amine is required.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues encountered during piperidine ring formation reactions.

Issue 1: Slow or Incomplete Reaction

If your reaction is sluggish or fails to reach completion, consider the following troubleshooting steps.

G start Slow or Incomplete Reaction catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check poisoning_check Suspect Catalyst Poisoning? start->poisoning_check fresh_catalyst Use a fresh batch of high-quality catalyst catalyst_check->fresh_catalyst increase_loading Incrementally increase catalyst loading catalyst_check->increase_loading optimize_temp Optimize Temperature conditions_check->optimize_temp optimize_pressure Optimize Hydrogen Pressure conditions_check->optimize_pressure optimize_solvent Screen Different Solvents conditions_check->optimize_solvent product_inhibition Consider Product Inhibition poisoning_check->product_inhibition purify_reagents Purify starting materials and solvents poisoning_check->purify_reagents acidic_additive Use acidic additives (e.g., HCl, acetic acid) to protonate pyridine nitrogen poisoning_check->acidic_additive remove_product Consider in-situ product removal (if feasible) product_inhibition->remove_product

Troubleshooting workflow for slow or incomplete reactions.
Issue 2: Formation of Side Products and Low Selectivity

The presence of undesired byproducts can significantly lower the yield of the target piperidine.

G start Low Selectivity / Side Products over_reduction Over-reduction to byproducts? start->over_reduction partial_reduction Partially reduced intermediates observed? start->partial_reduction intermolecular_rxn Intermolecular side reactions? start->intermolecular_rxn milder_conditions Use milder reaction conditions (lower temp/pressure) over_reduction->milder_conditions selective_catalyst Choose a more selective catalyst over_reduction->selective_catalyst increase_time Increase reaction time or catalyst loading partial_reduction->increase_time check_catalyst_deactivation Check for catalyst deactivation during the reaction partial_reduction->check_catalyst_deactivation high_dilution Employ higher dilution to favor intramolecular cyclization intermolecular_rxn->high_dilution

Decision tree for addressing low selectivity and side product formation.

Data Presentation: Catalyst Performance in Pyridine Hydrogenation

The following table summarizes the performance of various catalysts under different reaction conditions for the hydrogenation of pyridine to piperidine.

CatalystH₂ Pressure (atm)Temperature (°C)SolventYield (%)Key Observations
10% Rh/C 580WaterHighEffective for various heteroaromatic compounds.[2]
PtO₂ 1-5Room Temp - 80Acetic AcidGood to ExcellentOften used with acidic additives to enhance reactivity.[4]
Pd/C VariesVariesVariesGoodProne to poisoning by the piperidine product.[5]
Raney Nickel High170 - 200Not SpecifiedGoodCommonly used in industrial processes.[7]
Ru/C 2060Methanol~100Used in a continuous microreactor setup.[8]
Pt/Al₂O₃ 1050Water99.8Effective in a microreactor system.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst)

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Add substituted pyridine (1.0 eq) to a high-pressure reactor. prep2 Add glacial acetic acid as the solvent. prep1->prep2 prep3 Add PtO₂ catalyst (1-5 mol%). prep2->prep3 react1 Seal the reactor and purge with H₂. prep3->react1 react2 Pressurize with H₂ (typically 1-5 atm). react1->react2 react3 Stir at room temperature or slightly elevated temperature for 4-24 hours. react2->react3 react4 Monitor progress by GC-MS or TLC. react3->react4 workup1 Cool the reactor and vent H₂. react4->workup1 workup2 Purge with an inert gas. workup1->workup2 workup3 Filter to remove the catalyst. workup2->workup3 workup4 Isolate the product. workup3->workup4

Experimental workflow for catalytic hydrogenation of pyridine.

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4]

  • Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.[4]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired level. Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4]

  • Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.[4]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated from the filtrate.[4]

Protocol 2: Transfer Hydrogenation of a Pyridinium Salt

This method provides an alternative to using high-pressure hydrogen gas.

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the N-benzylpyridinium salt in a mixture of formic acid and triethylamine.

  • Catalyst Generation: The catalyst is generated in situ from [RhCp*Cl₂]₂ and potassium iodide.[9]

  • Reaction: Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by an appropriate analytical technique.

  • Workup: The product is then isolated and purified following a standard aqueous workup and chromatographic separation.

References

Removal of Boc protecting group in the presence of acid-sensitive functionalities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.

Troubleshooting Guides

Issue: Cleavage of Acid-Sensitive Functionalities During Boc Deprotection

The primary challenge in Boc deprotection of complex molecules is preventing the cleavage of other acid-labile groups. The following table summarizes recommended conditions for the selective removal of the Boc group in the presence of various acid-sensitive functionalities.

Acid-Sensitive GroupRecommended Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeExpected Yield (%)Selectivity Notes
tert-Butyl Ester 4M HCl in DioxaneDioxane0 to RT30 min - 2 h>95%Excellent selectivity. The hydrochloride salt of the product often precipitates.[1][2][3][4]
Concentrated H₂SO₄ (1.5-3.0 equiv.)t-BuOAc or t-BuOAc/CH₂Cl₂ (4:1)RT2 - 16 h70 - 100%Effective for a variety of amino acid and dipeptide substrates.[5]
Acetal (e.g., Dimethyl Acetal) Amberlyst-15Acetone/H₂ORTOvernight~89%Mild conditions that can preserve the Boc group while deprotecting the acetal.
Silyl Ethers (e.g., TBDMS, TBS) Aqueous Phosphoric Acid (85 wt%)THF, Toluene, or CH₂Cl₂RT4 - 8 h>98%TBDMS ethers are stable under these conditions.[6]
Acetyl Chloride (catalytic)MethanolRTVariesGoodTolerates various other protecting groups.
Cbz (Benzyloxycarbonyl) TFA (20-50%) in DCMDichloromethane (DCM)0 to RT1 - 2 h>90%Cbz is generally stable to acidic conditions used for Boc removal.[7]
4M HCl in DioxaneDioxaneRT30 min>95%Cbz group is stable under these conditions.[8]

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is sluggish or incomplete. What are the possible causes and solutions?

A: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute. Consider increasing the concentration of TFA in DCM or switching to a stronger system like 4M HCl in dioxane.[9]

  • Low Reaction Temperature: While low temperatures are used to enhance selectivity, they can also slow down the deprotection. If the reaction is stalling at 0°C, allowing it to warm to room temperature may be necessary.[10]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid. In such cases, longer reaction times, elevated temperatures, or a stronger acid system might be required.[10]

Q2: I am observing significant side reactions, particularly t-butylation of sensitive residues like tryptophan or methionine. How can I prevent this?

A: The formation of a reactive tert-butyl cation during Boc deprotection is the primary cause of these side reactions.[10] The most effective way to prevent this is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your substrate.[10]

  • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and thioanisole are commonly used scavengers.[10][11]

  • Scavenger Cocktails: For complex peptides with multiple sensitive residues, a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often employed.[11]

Q3: Can I remove a Boc group without using a strong acid?

A: Yes, several milder or non-acidic methods are available for highly acid-sensitive substrates:

  • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid provides a mild and environmentally friendly option that is selective for Boc removal in the presence of benzyl and methyl esters, TBDMS ethers, and Cbz groups.[6][12]

  • Oxalyl Chloride in Methanol: This is a very mild method that is particularly useful for substrates containing acid-labile esters.[10][13][14]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can effect deprotection without any acid. However, this may require high temperatures.[12]

Q4: How can I selectively deprotect a Boc group in the presence of a tert-butyl ester?

A: This is a common challenge due to the similar acid lability of both groups. However, the Boc group is generally more sensitive to acid.

  • 4M HCl in Dioxane: This is a widely used and effective method for selectively removing the Nα-Boc group while leaving tert-butyl esters intact. The reaction is typically fast and clean.[2][3][4]

  • Concentrated H₂SO₄ in t-BuOAc: This system has also been shown to be effective for the selective deprotection of Boc groups in the presence of tert-butyl esters.[5]

Q5: How do I monitor the progress of my Boc deprotection reaction?

A: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): The deprotected amine will have a different Rf value compared to the Boc-protected starting material. Staining with ninhydrin is useful as it specifically visualizes primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress and can help identify any side products.

Experimental Protocols

Protocol 1: Selective Boc Deprotection using 4M HCl in Dioxane

This protocol is suitable for the selective removal of a Boc group in the presence of a tert-butyl ester.[1][2][3][4]

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous 1,4-dioxane.

  • Reaction: To the stirred solution at 0 °C, add 4M HCl in 1,4-dioxane (5-10 equiv.).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration after the addition of a non-polar solvent like diethyl ether.

Protocol 2: Mild Boc Deprotection using Aqueous Phosphoric Acid

This protocol is recommended for substrates with acid-sensitive functionalities like silyl ethers, benzyl esters, and Cbz groups.[6][15]

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in a suitable solvent (e.g., THF, toluene).

  • Reaction: Add 85 wt% aqueous phosphoric acid (approximately 15 equivalents).

  • Monitoring: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol

This is a very mild procedure suitable for substrates with highly acid-labile groups.[10][13][14][15]

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in methanol and cool to 0 °C.

  • Reaction: Slowly add oxalyl chloride (3.0 equiv.) to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate assess Assess Acid Sensitivity of Other Functionalities start->assess robust Robust Functionalities (e.g., Cbz, Benzyl ester) assess->robust Low Sensitivity sensitive Highly Acid-Sensitive (e.g., t-Bu ester, Acetal, Silyl Ether) assess->sensitive High Sensitivity method_strong Standard Conditions: TFA/DCM robust->method_strong method_mild Milder Conditions sensitive->method_mild scavenger Consider Scavengers? (e.g., Trp, Met present) method_strong->scavenger hcl_dioxane 4M HCl in Dioxane method_mild->hcl_dioxane t-Bu Ester aq_h3po4 Aqueous H3PO4 method_mild->aq_h3po4 Silyl Ether, Cbz oxalyl_chloride Oxalyl Chloride/MeOH method_mild->oxalyl_chloride Very Sensitive Esters end Deprotected Product scavenger->end Yes/No hcl_dioxane->end aq_h3po4->end oxalyl_chloride->end

Caption: A decision-making workflow for selecting an appropriate Boc deprotection method.

Side_Reactions boc_amine Boc-Protected Amine deprotection Deprotection boc_amine->deprotection acid H+ acid->deprotection free_amine Free Amine deprotection->free_amine co2 CO2 deprotection->co2 tbu_cation tert-Butyl Cation (t-Bu+) deprotection->tbu_cation Generates side_reaction Side Reaction: t-Butylation tbu_cation->side_reaction trapped_tbu Trapped t-Bu+ tbu_cation->trapped_tbu Trapped by nucleophile Nucleophilic Residue (e.g., Trp, Met) nucleophile->side_reaction scavenger Scavenger (e.g., TIS) scavenger->trapped_tbu

Caption: Mechanism of side reactions during Boc deprotection and the role of scavengers.

References

Technical Support Center: Minimizing Byproduct Formation in Piperidine Synthesis via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in minimizing byproduct formation during multicomponent reactions (MCRs). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help optimize your synthetic strategies.

Troubleshooting Guide

This guide addresses specific issues that can arise during the multicomponent synthesis of piperidines, providing potential causes and actionable solutions.

Issue / Question Probable Cause(s) Recommended Solution(s)
1. Low Yield of the Desired Piperidine Product Suboptimal Reaction Temperature: Temperature can influence the rates of competing side reactions.[1] • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of various side products. • Poor Catalyst Activity: The chosen catalyst may be inefficient or deactivated.[1] • Inappropriate Solvent: The solvent can affect reagent solubility and the stability of reaction intermediates.[2]Optimize Temperature: Systematically vary the temperature to find the optimal conditions that favor the desired reaction pathway.[1][2] • Adjust Stoichiometry: Carefully control the molar ratios of the reactants. Sometimes, a slight excess of one component can drive the reaction to completion. • Screen Catalysts: Experiment with different catalysts (e.g., acid or base catalysts) to improve reaction efficiency.[1] • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, DMSO) to identify the best medium for your reaction.[2]
2. Formation of a Major Byproduct Competing Reaction Pathways: In MCRs, multiple reactions can occur simultaneously, leading to a mixture of products.[1] • Over-alkylation: The piperidine nitrogen can react further, leading to the formation of quaternary ammonium salts.[3] • Homocoupling of Reactants: Side reactions involving the coupling of identical reactant molecules can occur, especially with sensitive reagents.[4]Change Order of Reagent Addition: Pre-forming a key intermediate by adding reagents sequentially can often prevent the formation of undesired products.[1] • Use of Protecting Groups: Employ a protecting group (e.g., Boc) on the piperidine nitrogen to prevent its participation in side reactions.[4] • Ensure Inert Atmosphere: For reactions sensitive to oxygen, such as those involving acetylenes, thoroughly deoxygenate the reaction mixture to prevent side reactions like Glaser coupling.[4]
3. Difficulty in Product Purification Formation of Azeotropes: The product may form a constant boiling mixture with impurities or the solvent, making separation by distillation difficult.[5] • Similar Polarity of Products: The desired product and byproducts may have very similar polarities, complicating chromatographic separation. • Product Streaking on Silica Gel: The basic nature of the piperidine nitrogen can cause streaking during column chromatography.[2]Azeotropic Distillation or Salt Formation: For stubborn azeotropes, consider distillation with an entraining agent or selectively forming a salt of either the product or the impurity to alter its physical properties.[5] • Derivative Formation: Temporarily converting the product to a derivative can alter its polarity, facilitating separation. • Modified Chromatography: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve separation and prevent streaking.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions for synthesizing piperidines?

A1: One of the classic and most well-known MCRs for piperidine synthesis is the Petrenko-Kritschenko piperidone synthesis.[6][7] This reaction involves the cyclization of two moles of an aldehyde with one mole each of an acetonedicarboxylic ester and ammonia or a primary amine to form a 4-piperidone ring system.[6] Variations of the Hantzsch pyridine synthesis can also be adapted to produce dihydropyridine precursors, which can then be reduced to piperidines.[8]

Q2: How does the choice of catalyst influence byproduct formation?

A2: The catalyst plays a crucial role in directing the reaction towards the desired product.[1] For instance, in acid-catalyzed reactions, the strength of the acid can affect the rate of imine formation versus side reactions. In base-catalyzed reactions, the choice of base can influence which proton is abstracted, leading to different intermediates and potentially different byproducts.[1] Screening different types of catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) is a key step in optimizing the reaction and minimizing byproducts.

Q3: Can changing the order of adding reactants really make a difference?

A3: Yes, absolutely. In many multicomponent reactions, the sequence of elementary steps is critical. By adding reagents in a specific order, you can favor the formation of a key intermediate and guide the reaction down the desired pathway, thereby minimizing the formation of byproducts that might arise from premature reactions between other components.[1]

Q4: What is the best way to monitor the progress of a multicomponent reaction to minimize byproduct formation?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for monitoring reaction progress. They allow you to track the consumption of starting materials and the formation of the desired product and any byproducts in near real-time. This information is crucial for determining the optimal reaction time to maximize the yield of the desired product before significant amounts of decomposition or secondary byproducts are formed.[1]

Q5: Are there any general strategies to improve the atom economy of piperidine MCRs?

A5: Multicomponent reactions are inherently atom-economical as they combine three or more reactants into a single product with few, if any, atoms lost.[8] To further improve this, focus on optimizing reaction conditions to achieve high yields and selectivity, which minimizes waste from byproducts.[9] Choosing a reaction that produces simple, non-toxic byproducts like water is also a key principle of green chemistry.[8]

Experimental Protocols

Key Experiment: Petrenko-Kritschenko Piperidone Synthesis

This protocol describes a general procedure for the synthesis of a substituted 4-piperidone, a common piperidine precursor, via the Petrenko-Kritschenko reaction.[6][10]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (2.0 eq)

  • Diethyl acetonedicarboxylate (1.0 eq)

  • Ammonium acetate (or a primary amine) (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (2.0 eq) and diethyl acetonedicarboxylate (1.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80°C), depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on Piperidine Synthesis Yield

The following table summarizes the impact of different solvents on the yield of a model multicomponent reaction for piperidine synthesis.

Entry Solvent Temperature (°C) Time (h) Yield of Piperidine (%) Major Byproduct (%)
1Ethanol80127515
2Methanol65127218
3Acetonitrile80126525
4Toluene110125030
5Dichloromethane40244535
6Solvent-free10088210

Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on specific substrates and conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yields

The following diagram illustrates a step-by-step decision-making process for troubleshooting low yields in piperidine multicomponent reactions.

LowYieldTroubleshooting Start Low Yield Observed CheckStoichiometry Verify Reactant Stoichiometry & Purity Start->CheckStoichiometry StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK AdjustStoichiometry Adjust Ratios / Purify Reagents StoichiometryOK->AdjustStoichiometry No OptimizeConditions Optimize Reaction Conditions StoichiometryOK->OptimizeConditions Yes AdjustStoichiometry->Start ScreenTemp Screen Temperature (e.g., -10°C to 100°C) OptimizeConditions->ScreenTemp ScreenSolvent Screen Solvents (Polar/Aprotic) OptimizeConditions->ScreenSolvent ScreenCatalyst Screen Catalysts (Acid/Base) OptimizeConditions->ScreenCatalyst CheckOrder Modify Order of Addition ScreenTemp->CheckOrder ScreenSolvent->CheckOrder ScreenCatalyst->CheckOrder PreformIntermediate Pre-form Intermediate Before Adding 3rd Component CheckOrder->PreformIntermediate Analysis Analyze Byproducts (LC-MS, NMR) PreformIntermediate->Analysis End Optimized Yield Analysis->End

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.[2]

Reaction Pathway: Main Reaction vs. Side Reaction

This diagram visualizes the competition between the desired reaction pathway leading to the piperidine product and a common side reaction pathway.

ReactionPathways Reactants Reactants (Amine + Aldehyde + Diene) Intermediate Key Intermediate (e.g., Iminium Ion) Reactants->Intermediate DesiredProduct Desired Piperidine Product Intermediate->DesiredProduct Main Pathway SideProduct Byproduct (e.g., Polymerization) Intermediate->SideProduct Side Reaction Condition1 Optimized Conditions (Temp, Catalyst) Condition1->DesiredProduct Condition2 Suboptimal Conditions (High Temp, Wrong pH) Condition2->SideProduct

Caption: Competing reaction pathways in multicomponent piperidine synthesis.

References

Validation & Comparative

A Researcher's Guide to Spectroscopic Validation of Substituted Piperidine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of substituted piperidines is a critical step in the synthesis and development of novel therapeutics. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—supported by experimental data and detailed protocols to aid in the validation of these important heterocyclic scaffolds.

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its conformational flexibility and the potential for stereoisomerism necessitate the use of robust analytical methods to unequivocally determine the structure and stereochemistry of its substituted derivatives. Spectroscopic techniques offer a powerful toolkit for this purpose, each providing unique and complementary information.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for a selection of substituted piperidines, offering a comparative reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of Substituted Piperidines
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
PiperidineCDCl₃A: 2.79, B: 2.04, C: 1.58 to 1.46[1]
1-(3-methylbenzyl)piperidineDMSO7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)[2]
1-(4-methylbenzyl)piperidineDMSO7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H)[2]
4-(1-pyrrolidinyl)piperidineCDCl₃C1-2: 2.65, C15-16: 1.88, C18-21: 1.77, C3-4: 1.75, C14: 1.34[3][4]
Table 2: ¹³C NMR Spectroscopic Data of Substituted Piperidines
CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
PiperidineNeat47.8, 27.5, 25.4[5]
1-(3-methylbenzyl)piperidineDMSO138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02[2]
1-(4-methylbenzyl)piperidineDMSO135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71[2]
4-(1-pyrrolidinyl)piperidineCDCl₃C1-2: 52.8, C15-16: 51.5, C18-21: 32.7, C3-4: 24.1, C14: 62.3[3][4]
Table 3: Mass Spectrometry Fragmentation Data of Substituted Piperidines
Compound ClassIonization MethodKey Fragmentation PathwaysCommon Fragment Ions (m/z)
General PiperidinesEIα-Cleavage, Ring Fission[6]M-1, M-Alkyl
N-BenzylpiperidinesESI-MS/MSCleavage of C-N bondsm/z 91 (tropylium ion)
Piperidine AlkaloidsESI-MS/MSNeutral loss of small molecules (e.g., H₂O, HOAc)[7][8][M+H-H₂O]⁺
Table 4: FTIR Characteristic Absorption Bands for Substituted Piperidines
Vibration ModeWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3500-3300[9]Medium-WeakPresent in N-unsubstituted piperidines.
C-H Stretch (sp³)~2900[10]StrongCharacteristic of the piperidine ring methylene groups.
CH₂ Bend (Scissoring)~1450[9]Medium
C-N Stretch1342-1266Medium-Strong
Bohlmann Bands2800-2700Weak-MediumObserved in cis-α,α′-disubstituted piperidines, indicative of stereochemistry.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified substituted piperidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the solution into a standard 5 mm NMR tube to a height of at least 4.5 cm.

2. ¹H NMR Acquisition:

  • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[2]

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Acquisition (for complex structures):

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals based on their attached protons.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.[11]

Mass Spectrometry Protocol (ESI-MS/MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

2. Instrument Parameters:

  • Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[6]

  • Set the ionization mode to positive ion mode for basic piperidine derivatives.[6]

  • Infuse the sample at a flow rate of 5-10 µL/min or use liquid chromatography for sample introduction.

  • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

3. Data Acquisition:

  • Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.

  • Perform a product ion scan on the [M+H]⁺ precursor ion to generate the MS/MS spectrum.

  • Vary the collision energy to control the degree of fragmentation and obtain informative spectra.[6]

FTIR Spectroscopy Protocol

1. Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.

2. Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

  • An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the spectroscopic validation of substituted piperidine structures.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesized Piperidine Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (EI, ESI-MS/MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation

Overall workflow for spectroscopic validation.

NMR_Workflow Start Substituted Piperidine Sample H1_NMR ¹H NMR Start->H1_NMR C13_NMR ¹³C NMR & DEPT Start->C13_NMR Connectivity Proton Environment & Coupling Information H1_NMR->Connectivity Carbon_Types Carbon Skeleton & CH, CH₂, CH₃ count C13_NMR->Carbon_Types Complex_Structure Is structure complex or ambiguous? Connectivity->Complex_Structure Carbon_Types->Complex_Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Complex_Structure->TwoD_NMR Yes Full_Assignment Complete ¹H & ¹³C Assignments Complex_Structure->Full_Assignment No TwoD_NMR->Full_Assignment Final_Structure Validated Structure Full_Assignment->Final_Structure

Decision-making workflow for NMR analysis.

MS_Fragmentation_Pathway M_plus Molecular Ion [M]⁺˙ or Protonated Molecule [M+H]⁺ Alpha_Cleavage α-Cleavage M_plus->Alpha_Cleavage Ring_Fission Ring Fission M_plus->Ring_Fission Neutral_Loss Neutral Loss (ESI) M_plus->Neutral_Loss Fragment1 Iminium Ion Alpha_Cleavage->Fragment1 Fragment2 Acyclic Fragments Ring_Fission->Fragment2 Fragment3 [M+H - X]⁺ (X = H₂O, etc.) Neutral_Loss->Fragment3 Observed_Spectrum Mass Spectrum Fragment1->Observed_Spectrum Fragment2->Observed_Spectrum Fragment3->Observed_Spectrum

Common MS fragmentation pathways for piperidines.

References

A Comparative Guide to Catalytic Systems for the Hydrogenation of Pyridine to Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of piperidine and its derivatives is a critical process, as these scaffolds are integral components of numerous pharmaceuticals and agrochemicals. The hydrogenation of pyridine to piperidine is a fundamental transformation, yet it presents challenges due to the aromatic stability of the pyridine ring and potential catalyst inhibition by the nitrogen-containing substrate and product. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the most appropriate catalyst for specific research and development needs.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for pyridine hydrogenation involves a trade-off between activity, selectivity, cost, and the stringency of reaction conditions. Noble metal catalysts, such as rhodium, ruthenium, and iridium, generally demonstrate high activity under milder conditions. In contrast, non-noble metal catalysts like nickel are more cost-effective but often require higher temperatures and pressures to achieve comparable results.[1] Homogeneous catalysts, particularly iridium and rhodium complexes, offer high selectivity and functional group tolerance.[2][3]

Below is a summary of quantitative data for various catalytic systems, compiled from the literature to provide a clear comparison of their performance.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar H₂)SolventConversion (%)Yield/Selectivity (%)Reference
Heterogeneous Catalysts
Rh₂O₃Pyridine405TFE>99>99 (Yield)[4]
Ru:Phen(1:2)@TiO₂-8002,6-LutidineRT10H₂O:IPA (1:1)9395:5 (cis:trans)[5]
10% Pd/C4-Pyridinecarbonitrile306H₂O/DCM10098 (Selectivity to 4-PIPA)[6]
PtO₂ (Adams' catalyst)Picolinic acidRT2.5 atmH₂O100-[7]
Ni/Al₂O₃Pyridine15040-~100-[8]
1% Pd-1% Ag/Al₂O₃Pyridine6070-9999 (Selectivity)[9]
Homogeneous Catalysts
[Ir-OMs]Methyl picolinateRT50MeOH/TFA-High Yield[3]
[Cp*RhCl₂]₂N-benzylpyridinium salt40(Transfer)HCOOH/Et₃N-94 (Yield)[10]

Note: TFE = 2,2,2-Trifluoroethanol; RT = Room Temperature; IPA = Isopropanol; DCM = Dichloromethane; 4-PIPA = 4-(aminomethyl)piperidine; TFA = Trifluoroacetic acid. The performance of catalysts can be highly substrate-dependent.

Experimental Workflow

The general experimental procedure for the catalytic hydrogenation of pyridine involves the reaction of the pyridine substrate with a hydrogen source in the presence of a catalyst in a suitable solvent and under controlled temperature and pressure. The workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Substrate & Catalyst in Reactor B Add Solvent A->B 1. C Pressurize with H₂ B->C 2. D Heat & Stir C->D 3. E Cool & Depressurize D->E 4. F Catalyst Removal (Filtration) E->F 5. G Solvent Removal F->G 6. H Purification G->H 7.

Caption: General experimental workflow for the catalytic hydrogenation of pyridine.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table, providing a practical guide for laboratory implementation.

Heterogeneous Catalysis: Rh₂O₃-Catalyzed Hydrogenation of Pyridine[4]
  • Preparation: A glass vial equipped with a stirrer bar is charged with the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).

  • Solvent Addition: Anhydrous 2,2,2-trifluoroethanol (TFE, 1 mL) is added to the vial, and the mixture is briefly flushed with nitrogen.

  • Reaction Setup: The vial is placed inside an autoclave, which is then purged with hydrogen gas three times.

  • Reaction Conditions: The autoclave is pressurized to 5 bar with hydrogen gas, and the reaction mixture is heated to 40 °C and stirred for the specified time (e.g., 4 hours).

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented.

  • Analysis and Isolation: The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For product isolation, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

Homogeneous Catalysis: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines[3]
  • Preparation: In a 2 mL glass vial containing a stir bar, the pyridine substrate (e.g., methyl picolinate, 54.8 mg, 0.40 mmol) is weighed without any air or moisture precautions. The iridium catalyst, [Ir-OMs], (5.4 mg, 2.0 mol%) is dissolved in methanol (0.4 M).

  • Reaction Mixture: To the substrate is added the catalyst solution, followed by trifluoroacetic acid (TFA, 3 equivalents).

  • Reaction Setup: The vial is placed in a reactor which is then purged and pressurized with hydrogen gas.

  • Reaction Conditions: The reaction is stirred at room temperature under 50 bar of hydrogen gas for 18 hours.

  • Work-up and Isolation: Following the reaction, the resulting piperidinium salt can be isolated.

Electrocatalytic Hydrogenation with Rh/C[11]
  • System Setup: An anion-exchange membrane (AEM) electrolyzer is equipped with a carbon-supported rhodium (Rh/C) cathode.

  • Reaction Conditions: The electrocatalytic hydrogenation of pyridine is carried out at ambient temperature and pressure.

  • Product Formation: Piperidine is synthesized with a current density of 25 mA cm⁻² and a current efficiency of 99% under a circular flow.

  • Conversion: A quantitative conversion of pyridine to piperidine with a 98% yield is observed after passing 9 F mol⁻¹.

Conclusion

The selection of an optimal catalytic system for pyridine hydrogenation is a multifaceted decision that depends on the specific substrate, desired scale of reaction, and available equipment. For high functional group tolerance and mild reaction conditions, homogeneous iridium catalysts and rhodium oxide have shown exceptional performance.[2][4] Heterogeneous catalysts like Rh/C, Ru-based systems, and modified Pd catalysts offer practical advantages in terms of catalyst separation and reusability, with some systems demonstrating high efficiency under relatively mild conditions.[5][6][11] Non-noble metal catalysts, such as nickel, remain a viable, cost-effective option, particularly for large-scale industrial applications, although they often necessitate more forcing reaction conditions.[8] This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of catalytic options for this important transformation.

References

A Comparative Guide to the Biological Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and natural alkaloids.[1] The development of novel piperidine derivatives continues to be a significant area of research, with screening efforts consistently revealing promising candidates for various therapeutic applications. This guide provides a comparative overview of the biological activities of recently developed piperidine derivatives, supported by experimental data and detailed protocols for key screening assays.

Comparative Biological Activity of Novel Piperidine Derivatives

The following table summarizes the quantitative biological activity data for several classes of novel piperidine derivatives, highlighting their potential in antimicrobial, anticancer, and anti-inflammatory applications.

Derivative ClassTarget ActivityTest Organism/Cell LineKey Findings (MIC/IC50/Inhibition %)Reference Compound(s)
Piperidin-4-one Thiosemicarbazones AntimicrobialS. aureus, E. coli, C. albicansMIC values comparable to AmpicillinAmpicillin, Terbinafine
Sulfonyl Piperidine Carboxamides AntimicrobialGram-positive & Gram-negative bacteria, FungiModerate to good activity (specific MIC values vary by derivative)Not specified
Triazine-Substituted Piperidines Anti-inflammatoryLPS-stimulated macrophagesUp to 73-85% inhibition of IL-6 & 65-73% inhibition of TNF-α at 10 µMDexamethasone
Monocarbonyl Curcumin Analogues of Piperidones AnticancerHepG2, A549, HeLa, MCF-7 cellsSeveral analogues showed lower IC50 values than curcumin and cisplatinCurcumin, Cisplatin
4-Amino Methyl Piperidines Analgesic (µ-opioid receptor)In vivo animal modelsOne derivative (HN58) showed 100% inhibition in writhing testMorphine, Fentanyl
Piperidine-based HSP70 Inhibitors Anticancer (drug-resistant)Lapatinib-resistant breast cancer cellsCompound HSP70-36 IC50 = 1.47 µMLapatinib

Experimental Protocols

Detailed methodologies for the key biological activity screening assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test piperidine derivatives

  • Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Dissolve the piperidine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Test piperidine derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Anti-inflammatory Activity Screening (TNF-α and IL-6 Inhibition Assay)

This protocol uses an ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inhibition of pro-inflammatory cytokines TNF-α and IL-6 produced by stimulated immune cells.

Materials:

  • Test piperidine derivatives

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Human TNF-α and IL-6 ELISA kits

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed macrophage cells in a 96-well plate and treat with various concentrations of the piperidine derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

Visualizing Mechanisms and Workflows

To better understand the context of biological activity screening and the potential mechanisms of action of piperidine derivatives, the following diagrams are provided.

G cluster_0 Screening Workflow Compound Novel Piperidine Derivatives Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A generalized workflow for the biological activity screening of novel compounds.

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K inhibits G cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines promotes transcription of Piperidine Piperidine Derivative (Inhibitor) Piperidine->IKK inhibits

References

A Comparative Study of Piperidine and Piperazine Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogenous heterocycles, piperidine and piperazine, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their structural similarities often lead to questions regarding the optimal choice for a specific synthetic transformation. This guide provides an objective, data-driven comparison of the reactivity of piperidine and piperazine in common synthetic reactions, offering insights to inform rational molecular design and reaction development.

Physicochemical Properties: The Foundation of Reactivity

The differing reactivity of piperidine and piperazine is rooted in their distinct electronic and structural characteristics. Piperidine, a secondary amine, is generally more basic and nucleophilic than piperazine.[1] The presence of a second nitrogen atom in piperazine acts as an electron-withdrawing group, which reduces the basicity and nucleophilicity of the first nitrogen.[1] Piperazine has two basic centers, with its first pKa being notably lower than that of piperidine.[1]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen at the 4-position is the key structural differentiator.
pKa of Conjugate Acid ~11.1pKa1: ~9.73, pKa2: ~5.35Piperidine is a significantly stronger base than piperazine.[1]
Key Reactive Sites Single secondary amineTwo secondary aminesPiperazine offers two sites for functionalization, enabling its use as a linker.[1]

Comparative Reactivity in Key Synthetic Transformations

The differences in basicity and nucleophilicity directly impact the performance of piperidine and piperazine in common synthetic reactions such as N-acylation, N-alkylation, and condensation reactions.

N-Acylation

N-acylation is a fundamental reaction for the formation of amides. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.

Piperidine: Due to its higher basicity and nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents, typically resulting in high yields of the corresponding N-acylpiperidine.[1]

Piperazine: The reactivity of piperazine in N-acylation is lower than that of piperidine.[1] A critical consideration is the product distribution. Mono-acylation is generally favored, particularly when using a 1:1 stoichiometry of piperazine to the acylating agent.[1] Achieving di-acylation requires more forcing conditions, such as an excess of the acylating agent and often a stronger base, because the electron-withdrawing effect of the first acyl group deactivates the second nitrogen.[1]

Table 2: Comparative Performance in N-Acylation

ReactionAmineAcylating AgentConditionsYieldObservations
N-BenzoylationPiperidineBenzoyl ChlorideNaOH (aq), CH₂Cl₂HighRapid reaction, straightforward isolation.[2][3]
N-BenzoylationPiperazineBenzoyl ChlorideBase, SolventModerate to High (Mono-acylation)Mono-acylation is favored. Di-acylation requires harsher conditions.[1]
N-Alkylation

N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents. This reaction is also highly sensitive to the nucleophilicity of the amine.

Piperidine: Piperidine readily undergoes N-alkylation. However, its high reactivity can sometimes lead to over-alkylation, forming quaternary ammonium salts, especially with reactive alkylating agents.[1]

Piperazine: Mono-alkylation of piperazine is more easily controlled than that of piperidine.[1] Similar to N-acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation more challenging and often requiring specific strategies like the use of protecting groups or a large excess of piperazine.[1]

Table 3: Comparative Performance in N-Alkylation

ReactionAmineAlkylating AgentConditionsYieldObservations
N-BenzylationPiperidineBenzyl ChlorideK₂CO₃, AcetonitrileHighProne to over-alkylation if not controlled.[2]
N-BenzylationPiperazineBenzyl BromideVarious solventsGood (Mono-alkylation)Rate is influenced by solvent properties. Mono-alkylation is the predominant outcome under controlled conditions.[4]
Condensation Reactions: Knoevenagel and Mannich Reactions

In condensation reactions like the Knoevenagel and Mannich reactions, piperidine and piperazine often act as basic catalysts.

Knoevenagel Condensation: Both piperidine and piperazine can catalyze the Knoevenagel condensation. Studies comparing piperidine with other cyclic secondary amines like pyrrolidine have shown that catalytic efficiency is influenced by the amine's structure and basicity.[5][6]

Mannich Reaction: Piperidine is a classic catalyst for the Mannich reaction.[7] Piperazine and its derivatives are also used in Mannich reactions, often leading to the formation of bis-Mannich bases due to the presence of two reactive nitrogen atoms.[8][9]

Table 4: Role in Condensation Reactions

ReactionAmineRoleKey Observations
Knoevenagel CondensationPiperidineCatalystEffective catalyst for the condensation of aldehydes and active methylene compounds.[10]
Knoevenagel CondensationPiperazineCatalystCan be used as a catalyst, with efficiency depending on reaction conditions.
Mannich ReactionPiperidineCatalyst/ReagentWidely used catalyst. Can also act as the amine component.[7]
Mannich ReactionPiperazineCatalyst/ReagentOften leads to the formation of bis-Mannich bases when used as the amine component.[8][9][11]

Experimental Protocols

Protocol 1: General Procedure for N-Benzoylation of Piperidine

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in dichloromethane in a flask and cool the solution in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide.

  • Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.[2]

Protocol 2: General Procedure for Mono-N-Alkylation of Piperazine

Materials:

  • Piperazine

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dried reaction flask, add piperazine (a significant excess, e.g., 5-10 eq) and anhydrous potassium carbonate (2.0 eq relative to the alkyl bromide).

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to isolate the mono-alkylated piperazine.

Visualization of Reaction Workflows and Signaling Pathways

Comparative Reaction Workflow for N-Acylation

G Comparative N-Acylation Workflow cluster_piperidine Piperidine Acylation cluster_piperazine Piperazine Acylation p_start Piperidine + Acyl Chloride p_react Reaction (Base, Solvent) p_start->p_react p_end N-Acylpiperidine (High Yield) p_react->p_end pz_start Piperazine + Acyl Chloride pz_react Reaction (Controlled Stoichiometry) pz_start->pz_react pz_mono Mono-Acylpiperazine (Major Product) pz_react->pz_mono Favored pz_di Di-Acylpiperazine (Minor Product/Harsher Conditions) pz_react->pz_di Forcing Conditions

Caption: A workflow comparing the N-acylation of piperidine and piperazine.

GPCR Signaling Pathway Modulation by Piperazine-Containing Ligands

Many piperidine and piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[12][13] The following diagram illustrates a simplified signaling pathway for a D2 dopamine receptor, a common target for piperazine-containing antipsychotic drugs.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Piperazine-based Antagonist Antagonist->D2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: A simplified diagram of the D2 dopamine receptor signaling pathway.

Conclusion and Recommendations

The choice between piperidine and piperazine in a synthetic strategy is dictated by the specific requirements of the target molecule.

  • Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions like N-acylation and N-alkylation where a single substitution is desired.[1]

  • Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed. Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms. While less reactive than piperidine, this attenuated reactivity can be advantageous for achieving controlled mono-functionalization before proceeding to modify the second nitrogen.[1]

A thorough understanding of the fundamental differences in basicity and nucleophilicity between these two invaluable heterocyclic scaffolds enables researchers to make more informed and strategic decisions in the design and execution of complex molecular syntheses.

References

Comparing the efficacy of different protecting groups in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the strategic selection of a nitrogen protecting group is a critical decision that profoundly influences the efficiency, yield, and stereochemical outcome of the synthetic route. This guide provides an objective comparison of the efficacy of various common protecting groups used in piperidine synthesis, supported by experimental data and detailed protocols.

Introduction to Protecting Groups in Piperidine Synthesis

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis often requires the temporary masking of the reactive secondary amine to prevent unwanted side reactions during subsequent chemical transformations. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule. This concept of "orthogonality" is central to modern synthetic strategy, allowing for the selective deprotection of one group in the presence of others.[1]

This guide will focus on the most commonly employed protecting groups for the piperidine nitrogen: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. A brief comparison with sulfonyl-based protecting groups like tosyl (Ts) and nosyl (Ns) will also be presented.

Comparative Analysis of Common Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the planned downstream reaction conditions.[1]

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Characteristics
Boc (CH₃)₃C-O-(C=O)-Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl in dioxane)[2][3]Stable to base and hydrogenolysis; ideal for syntheses involving base-sensitive functional groups.[4]
Cbz Benzyl-O-(C=O)-Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH)[5][6]Stable to mild acid and base; imparts crystallinity, potentially simplifying purification.[7][8]
Fmoc Fluorenyl-CH₂-O-(C=O)-Fmoc-Cl, Fmoc-OSuBasic conditions (e.g., 20% piperidine in DMF)[9][10][11]Stable to acid and hydrogenolysis; orthogonal to Boc and Cbz; deprotection can be monitored by UV spectroscopy.[10]
Tosyl (Ts) CH₃-C₆H₄-SO₂-Tosyl chloride (Ts-Cl)Harsh reductive (e.g., Na/NH₃) or acidic conditionsVery stable, but harsh removal conditions limit its application.
Nosyl (Ns) NO₂-C₆H₄-SO₂-Nosyl chloride (Ns-Cl)Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃)More readily cleaved than tosyl, but sensitive to reducing agents.

Table 1: Overview of Common Protecting Groups for Piperidine Synthesis.

Quantitative Comparison of Protection and Deprotection Reactions

The following tables summarize representative yields for the protection and deprotection of the piperidine nitrogen with Boc, Cbz, and Fmoc groups. It is important to note that yields are highly substrate-dependent and the conditions listed are illustrative.

Protection Reaction Yields

Piperidine DerivativeProtecting GroupReagents and ConditionsYield (%)Reference
PiperidineBocBoc₂O, Et₃N, DCM, rt, 16h99[12]
4-HydroxypiperidineBocBoc₂O, K₂CO₃, DCM/H₂O, rt, 12-16h>95[13]
Piperidine-2-carboxylic acidCbzCbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h90[14]
Methyl-substituted piperidinesBenzyl (Bn)Benzyl bromide, K₂CO₃, MeCN, reflux50-90[15]

Table 2: Representative Yields for N-Protection of Piperidines.

Deprotection Reaction Yields

| N-Protected Piperidine | Deprotection Reagents and Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Boc-4-(phenylamino)piperidine | 4M HCl in 1,4-dioxane | Not specified |[16] | | N-Cbz-protected piperidine | H₂, 10% Pd/C, MeOH, rt | High |[5] | | N-Cbz-protected piperidine | IPA·HCl, 65-75°C, 4h | High |[6] | | Resin-bound Fmoc-peptide | 20% piperidine in DMF, rt, 5-10 min | >95 |[10] |

Table 3: Representative Conditions and Yields for N-Deprotection of Piperidines.

Experimental Workflows and Selection Guide

The following diagrams illustrate a general workflow for piperidine synthesis involving protecting groups and a decision tree to aid in the selection of an appropriate protecting group.

G General Workflow for N-Protected Piperidine Synthesis cluster_0 Protection cluster_1 Modification cluster_2 Deprotection Piperidine Piperidine Derivative Protection Protection Reaction (e.g., Boc₂O, Cbz-Cl) Piperidine->Protection Protected_Piperidine N-Protected Piperidine Protection->Protected_Piperidine Isolate Modification Synthetic Transformations (e.g., C-C bond formation, functional group interconversion) Protected_Piperidine->Modification Modified_Protected_Piperidine Modified N-Protected Piperidine Modification->Modified_Protected_Piperidine Isolate Deprotection Deprotection Reaction (e.g., TFA, H₂/Pd-C, Piperidine) Modified_Protected_Piperidine->Deprotection Final_Product Final Piperidine Product Deprotection->Final_Product Isolate

Caption: General workflow for piperidine synthesis.

DecisionTree Decision Tree for Protecting Group Selection start Protect Piperidine Nitrogen acid_sensitive Molecule sensitive to acid? start->acid_sensitive base_sensitive Molecule sensitive to base? acid_sensitive->base_sensitive Yes h2_sensitive Molecule sensitive to hydrogenolysis? acid_sensitive->h2_sensitive No base_sensitive->h2_sensitive Yes fmoc Use Fmoc base_sensitive->fmoc No boc Use Boc h2_sensitive->boc Yes cbz Use Cbz h2_sensitive->cbz No

Caption: Decision tree for protecting group selection.

Deprotection Mechanisms

The distinct deprotection mechanisms of Boc, Cbz, and Fmoc form the basis of their orthogonality.

DeprotectionMechanisms Comparison of Deprotection Mechanisms cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) Boc_N N-Boc Piperidine Protonation Protonation of Carbonyl Boc_N->Protonation H⁺ Cleavage_Boc Formation of tert-butyl cation and carbamic acid Protonation->Cleavage_Boc Decarboxylation_Boc Decarboxylation to free amine Cleavage_Boc->Decarboxylation_Boc Cbz_N N-Cbz Piperidine Adsorption Adsorption to Catalyst Surface Cbz_N->Adsorption H₂, Pd/C Cleavage_Cbz Cleavage of Benzyl C-O Bond Adsorption->Cleavage_Cbz Decarboxylation_Cbz Decarboxylation to free amine Cleavage_Cbz->Decarboxylation_Cbz Fmoc_N N-Fmoc Piperidine Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_N->Proton_Abstraction Piperidine Elimination β-Elimination to form Dibenzofulvene Proton_Abstraction->Elimination Decarboxylation_Fmoc Decarboxylation to free amine Elimination->Decarboxylation_Fmoc

Caption: Deprotection mechanisms of Boc, Cbz, and Fmoc.

Impact on Stereoselectivity

The choice of the N-protecting group can significantly influence the stereochemical outcome of reactions involving the piperidine ring. For instance, in the synthesis of substituted pipecolinates, the use of an N-benzyl group favored the formation of cis-diastereomers upon hydrogenation, while subsequent epimerization to the trans-isomers was also influenced by the nature of the N-substituent.[15] In rhodium-catalyzed C-H functionalization of piperidines, the protecting group (N-Boc vs. N-brosyl) was shown to control the site selectivity of the reaction.[17] The steric bulk and electronic properties of the protecting group can dictate the preferred conformation of the piperidine ring and the facial selectivity of approaching reagents.

Detailed Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of piperidines.

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of piperidine (1.0 eq.) and Et₃N (3.0 eq.) in DCM at 0 °C, add a solution of Boc₂O (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[12]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-piperidine.[12]

Protocol 2: N-Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine may precipitate.[2]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[2]

Protocol 3: N-Cbz Protection of an Amine

Materials:

  • Amine (e.g., piperidine derivative)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine (1.0 eq.) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 eq.).[14]

  • Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq.).[14]

  • Stir the solution for 20 hours at 0 °C.[14]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting residue can be purified by silica gel column chromatography.[14]

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected piperidine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected amine in methanol at room temperature.[5]

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the reaction mixture under an atmosphere of hydrogen (typically 1 atm).[14]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.[5]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[5]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]

Protocol 5: N-Fmoc Deprotection using Piperidine

Materials:

  • N-Fmoc protected piperidine derivative (often resin-bound in SPPS)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Treat the N-Fmoc protected substrate with a solution of 20% piperidine in DMF.[9]

  • Agitate the mixture at room temperature for 5-10 minutes.[10]

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the product thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

Conclusion

The selection of a protecting group for piperidine synthesis is a strategic choice that significantly impacts the overall success of a synthetic campaign. The Boc group offers robust protection under basic and reductive conditions, with straightforward acidic deprotection. The Cbz group provides orthogonality to both Boc and Fmoc and can facilitate purification. The Fmoc group is ideal for syntheses requiring mild basic deprotection and is the cornerstone of solid-phase peptide synthesis. While sulfonyl-based groups like tosyl and nosyl offer high stability, their application is often limited by the harsh conditions required for their removal. By carefully considering the stability of the substrate, the planned reaction sequence, and the specific advantages and limitations of each protecting group, researchers can devise efficient and high-yielding syntheses of complex piperidine-containing molecules.

References

In Silico Deep Dive: Gauging the Drug-Like Potential of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas, from analgesics to antipsychotics.[1][2] The versatility of the piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[3] In modern drug discovery, in silico analysis has become an indispensable tool for rapidly and cost-effectively predicting the drug-like properties of novel compounds, guiding the synthesis of the most promising candidates. This guide provides a comparative overview of the computational assessment of new piperidine derivatives, supported by methodologies and data from recent studies.

Predicting Drug-Likeness: A Multi-faceted Computational Approach

The journey from a novel molecule to a viable drug candidate is fraught with challenges, many related to poor pharmacokinetic properties. In silico tools are employed to forecast these properties, primarily focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and adherence to established druglikeness rules.

Key Experimental Protocols:
  • Lipinski's Rule of Five: This rule of thumb evaluates the potential for oral bioavailability of a compound.[4] It states that a likely orally active drug should not violate more than one of the following criteria:

    • No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[4][5]

    • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[4][5]

    • A molecular mass of less than 500 daltons.[4][5]

    • An octanol-water partition coefficient (log P) not greater than 5.[4][5]

  • ADMET Prediction: This involves a suite of computational models that predict the pharmacokinetic and toxicological properties of a molecule.[6] These predictions are crucial for identifying potential liabilities early in the drug discovery process.[6] Common predictions include:

    • Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability.

    • Distribution: Plasma protein binding and volume of distribution.

    • Metabolism: Inhibition or induction of Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects.

  • Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is used to predict the binding mode and affinity of a novel compound to a specific protein target, such as a receptor or enzyme.[8][9] The binding affinity is often expressed as a docking score in kcal/mol.

Comparative Analysis of Novel Piperidine Derivatives

The following table summarizes the in silico predicted drug-like properties for a selection of recently investigated piperidine derivatives. This comparative data highlights the chemical space being explored and how subtle structural modifications can influence key pharmacokinetic parameters.

Compound ID Molecular Weight ( g/mol ) log P H-Bond Donors H-Bond Acceptors ADMET Profile Highlights Target/Activity
Bis-piperidine 2b Not specifiedNot specifiedNot specifiedNot specifiedHas considerable toxicity; hydroxyl derivatives may undergo sulfate and O-glucuronide conjugation.[10]Anticonvulsant
Bis-piperidine 2c & 2e Not specifiedNot specifiedNot specifiedNot specifiedNegligible toxicity (mutagenicity, teratogenicity, irritation, immunotoxicity, neurotoxicity).[10]Anticonvulsant
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) Not specifiedNot specifiedNot specifiedNot specifiedVirtual ADME studies performed to determine the relationship between biological, electronic, and physicochemical qualifications.[7]Potential SARS-CoV-2 Inhibitor
Quinazoline-Piperidine (AD23) 407.48Not specifiedNot specifiedNot specifiedExcellent drug-likeness, compliant with Lipinski's rules, high BBB permeability, and favorable oral bioavailability.[11]CNS-Permeant for Neurodegenerative Diseases
Compound 1 (piperidine/piperazine-based) Not specifiedNot specifiedNot specifiedNot specifiedIn silico estimation of physicochemical properties to predict passive membrane permeation.[12]Sigma Receptor 1 (S1R) Agonist

Visualizing In Silico Processes and Biological Pathways

Diagrams are essential for conceptualizing complex workflows and biological interactions. The following visualizations, created using the DOT language, illustrate a typical in silico analysis workflow and a relevant signaling pathway for certain piperidine derivatives.

cluster_0 Compound Design & Selection cluster_1 Physicochemical & ADMET Prediction cluster_2 Target Interaction & Validation cluster_3 Lead Optimization Virtual_Library Virtual Library of Piperidine Derivatives Lipinski Lipinski's Rule of Five (Druglikeness Filter) Virtual_Library->Lipinski Filtering ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lipinski->ADMET Screening Docking Molecular Docking (Binding Affinity & Mode) ADMET->Docking Prioritization MD_Sim Molecular Dynamics (Stability of Complex) Docking->MD_Sim Refinement Lead_Candidate Promising Lead Candidate Identified MD_Sim->Lead_Candidate Selection

Caption: A generalized workflow for the in silico analysis of drug-like properties of novel compounds.

Piperidine_Derivative Piperidine Derivative (e.g., µ-Opioid Agonist) MOR µ-Opioid Receptor (GPCR) Piperidine_Derivative->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion_Channels Ion Channels Gi->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_K_Channels ↑ K+ efflux ↓ Ca2+ influx Ion_Channels->Ca_K_Channels Ca_K_Channels->Analgesia

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any potential dusts or vapors.[3] All personnel handling the waste must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents dermal contact and absorption.
Body Protection A dedicated laboratory coat or chemical-resistant apron.[3]Protects personal clothing from contamination.
Respiratory A respirator may be necessary if there is a risk of aerosol or dust formation.[5]Prevents inhalation of hazardous particles.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1][6] Under no circumstances should this chemical be disposed of down the drain or in general waste streams.[4]

  • Waste Identification and Segregation :

    • Clearly label all waste containing this compound as "Hazardous Waste."[1]

    • Include the full chemical name on the label; do not use abbreviations.[1]

    • Segregate solid and liquid waste into separate, dedicated containers.[1] Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[1]

  • Waste Collection and Storage :

    • Use chemically compatible, leak-proof containers for waste collection. The original product container, if in good condition, may be suitable.[1]

    • Keep waste containers securely sealed when not in use.[1][7]

    • Store waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[1] This area should be under the direct control of laboratory personnel.[1]

  • Handling of Spills and Contaminated Materials :

    • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

    • Wearing full PPE, absorb liquid spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1]

    • Carefully collect the absorbed material and any contaminated debris into a sealable container for disposal as hazardous waste.[2]

    • Decontaminate the spill area thoroughly.[1]

    • All contaminated materials, including disposable PPE, must be disposed of as hazardous waste.[4]

  • Final Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[1][7]

    • Ensure all required documentation is completed accurately for the waste manifest.

III. Experimental Protocols

The procedures outlined above are based on established safety protocols for handling and disposing of similar chemical compounds. The core principle is the containment and segregation of the hazardous waste, followed by its removal and disposal by qualified professionals.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid/Liquid) ppe->segregate label_container Label Container 'Hazardous Waste' with Full Chemical Name segregate->label_container seal_container Securely Seal Container label_container->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa spill Spill Occurs? store_saa->spill evacuate Evacuate & Ventilate spill->evacuate Yes contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No absorb Absorb Spill with Inert Material evacuate->absorb collect_spill Collect Contaminated Material for Disposal absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store_saa end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar piperidine derivatives. A cautious and proactive approach to safety is paramount.

Hazard Assessment

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, tested to EN 374 standard.[4][5][6] Consider double-gloving.Provides a barrier against dermal absorption.
Eye Protection Safety glasses with side shields or chemical safety gogglesConforming to EN166 or equivalent standards.[2][3] A face shield may be necessary for splash hazards.Protects eyes from splashes and airborne particles.
Body Protection Laboratory coatWorn at all times in the laboratory.Prevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorUse if handling outside of a fume hood or if dust/aerosols may be generated.[7]Prevents inhalation of potentially harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7]

    • Have an eyewash station and safety shower readily accessible.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[7]

    • Keep the container tightly closed when not in use.[2][4]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from handling this compound is to be considered hazardous waste.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted.

    • Collect solid waste (e.g., contaminated gloves, paper towels) in a dedicated, labeled hazardous waste container.

    • Collect liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include appropriate hazard symbols.

  • Storage:

    • Store hazardous waste in a designated, secure area away from incompatible materials.[8]

    • Keep waste containers tightly sealed.[8]

  • Disposal:

    • Arrange for collection and disposal by a licensed hazardous waste disposal contractor.[8] High-temperature incineration is often the required method of disposal.[8]

    • Do not dispose of this chemical down the drain or in general trash.[8]

Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[8] Collect the material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.

Diagrams

SafeHandlingWorkflow A Preparation - Don PPE - Work in Fume Hood - Prepare Equipment B Handling - Avoid contact and aerosol generation - Keep container closed A->B Proceed with caution C Post-Handling - Decontaminate surfaces - Wash hands B->C After experiment D Waste Collection - Segregate solid and liquid waste - Label containers C->D Generate waste E Waste Storage - Secure, designated area - Sealed containers D->E Store securely F Final Disposal - Licensed Contractor - Incineration E->F Scheduled pickup PPEDiagram cluster_ppe Personal Protective Equipment center_node Researcher Gloves Chemical-Resistant Gloves center_node->Gloves Goggles Safety Goggles/Face Shield center_node->Goggles Coat Lab Coat center_node->Coat Respirator Respirator (as needed) center_node->Respirator ppe_node ppe_node

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.